Methylcyclohexane-d14
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-(trideuteriomethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEPNZWRGJTJPN-OBYKGMMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905983 | |
| Record name | 1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10120-28-2 | |
| Record name | Methylcyclohexane-d14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10120-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H14)Methylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010120282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H14]methylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methylcyclohexane-d14: A Technical Guide for Researchers in Analytical Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methylcyclohexane-d14 (MCH-d14), a deuterated analog of methylcyclohexane, serves as a critical internal standard in analytical chemistry, particularly for the quantification of volatile organic compounds (VOCs) and petroleum hydrocarbons in complex matrices. Its application is pivotal in environmental monitoring, toxicology studies, and quality control in various industries. This guide provides a comprehensive overview of the use of this compound in research, detailing experimental protocols, presenting quantitative data, and visualizing the analytical workflow.
Core Applications in Research
The primary application of this compound is as an internal standard in gas chromatography-mass spectrometry (GC-MS) based analytical methods.[1] The principle behind its use lies in isotope dilution, a technique that significantly enhances the accuracy and precision of quantitative analysis. By introducing a known quantity of the deuterated standard into a sample, variations arising from sample preparation and instrument response can be effectively normalized.[1]
Due to its chemical similarity to many volatile organic compounds and components of petroleum products, MCH-d14 is an ideal internal standard for the analysis of these analytes in environmental samples such as water and soil.[2][3] Its use is often cited in methodologies developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the monitoring of pollutants.
Experimental Protocols
The following sections detail the methodologies for the analysis of VOCs and Total Petroleum Hydrocarbons (TPH) using this compound as an internal standard.
Analysis of Volatile Organic Compounds (VOCs) in Water
This protocol is a synthesized methodology based on established techniques such as U.S. EPA Method 524.2 for the determination of purgeable organic compounds in water.[4]
1. Sample Preparation and Spiking:
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa, ensuring no headspace.
-
Prior to analysis, allow the samples to come to room temperature.
-
Spike each 10 mL aliquot of the water sample with a standard solution containing this compound to achieve a final concentration of 10 µg/L.[5] Surrogate standards may also be added at this stage.
2. Purge and Trap:
-
Utilize a purge and trap system for the extraction and concentration of VOCs.
-
Purge the water sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes.
-
The purged VOCs are trapped on a sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve).
-
After purging, the trap is heated to desorb the VOCs onto the GC column.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp 1: 4°C/min to 70°C.
-
Ramp 2: 20°C/min to 220°C, hold for 2 minutes.
-
-
Injector Temperature: 200°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-300 amu.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Quantification:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of this compound.
-
A calibration curve is generated by analyzing standards of known concentrations of the target VOCs and a constant concentration of the internal standard.
Analysis of Total Petroleum Hydrocarbons (TPH) in Soil
This protocol outlines a general procedure for the determination of TPH in soil, incorporating this compound as an internal standard.[3][6]
1. Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh 10 g of the soil sample into a beaker.
-
Spike the sample with a known amount of this compound.
-
Extract the hydrocarbons using a suitable solvent (e.g., a 1:1 mixture of acetone and hexane) via sonication or Soxhlet extraction.[6]
-
Concentrate the extract to a final volume of 1 mL.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-550 amu.
-
Scan Mode: Full scan.
-
Ion Source Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
3. Quantification:
-
The total petroleum hydrocarbon concentration is determined by integrating the total ion chromatogram over the specified hydrocarbon range (e.g., C10-C40) and comparing it to the peak area of the this compound internal standard.
-
A response factor is established using a standard containing a known concentration of a representative hydrocarbon mixture and the internal standard.
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables illustrate typical performance data for the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in water, where MCH-d14 would be an appropriate internal standard.[7][8]
Table 1: Calibration Data for BTEX Analysis
| Analyte | Concentration (µg/L) | Response Factor (RF) | % Relative Standard Deviation (%RSD) |
| Benzene | 0.5 - 50 | 0.998 | 5.2 |
| Toluene | 0.5 - 50 | 0.997 | 4.8 |
| Ethylbenzene | 0.5 - 50 | 0.999 | 6.1 |
| m,p-Xylene | 0.5 - 50 | 0.996 | 5.5 |
| o-Xylene | 0.5 - 50 | 0.997 | 5.9 |
Table 2: Method Detection Limit (MDL) and Recovery Data
| Analyte | Method Detection Limit (MDL) (µg/L) | Spiked Concentration (µg/L) | Mean Recovery (%) | Recovery %RSD |
| Benzene | 0.15 | 10 | 98.5 | 3.1 |
| Toluene | 0.18 | 10 | 101.2 | 2.8 |
| Ethylbenzene | 0.20 | 10 | 97.9 | 4.2 |
| m,p-Xylene | 0.25 | 10 | 99.1 | 3.5 |
| o-Xylene | 0.22 | 10 | 98.8 | 3.8 |
Visualizations
The following diagrams illustrate the general workflow for the analysis of environmental samples using this compound as an internal standard.
Caption: General analytical workflow for environmental sample analysis.
Caption: Logical flow of internal standard-based quantification.
References
- 1. dl.astm.org [dl.astm.org]
- 2. nepc.gov.au [nepc.gov.au]
- 3. energy.gov [energy.gov]
- 4. agilent.com [agilent.com]
- 5. vurup.sk [vurup.sk]
- 6. eeer.org [eeer.org]
- 7. gcms.cz [gcms.cz]
- 8. Determination of BTEX Compounds in Contaminated Water Using the Novel Vacuum-Assisted-Total Vaporization SPME Method and GO-APTES Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methylcyclohexane-d14: Physical and Chemical Properties for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Methylcyclohexane-d14 (MCH-d14), a deuterated isotopologue of methylcyclohexane. This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who utilize deuterated compounds in their work. The guide presents quantitative data in structured tables, details relevant experimental methodologies, and includes a visualization of a key metabolic pathway.
Core Physical and Chemical Properties
This compound is a saturated cycloalkane in which all 14 hydrogen atoms have been replaced with deuterium. This isotopic substitution leads to a higher molecular weight compared to its non-deuterated counterpart, which in turn influences its physical properties. It is commonly used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an isotopic tracer in studies of reaction mechanisms and metabolic pathways.[1][2]
General Properties
| Property | Value | Reference |
| Chemical Formula | C₇D₁₄ | [3] |
| Molecular Weight | 112.27 g/mol | |
| CAS Number | 10120-28-2 | |
| Appearance | Colorless liquid | [4] |
| Odor | Petroleum-like | [4] |
Physical Properties: A Comparative Overview
The following table summarizes the key physical properties of this compound and compares them with its non-deuterated (protio) analogue, Methylcyclohexane.
| Property | This compound | Methylcyclohexane | Reference |
| Density | 0.88 g/mL at 25 °C | 0.77 g/mL at 20 °C | [5] |
| Boiling Point | 101 °C | 101 °C | [6][7] |
| Melting Point | -126 °C | -126.6 °C | [4][7] |
| Refractive Index | n20/D 1.4189 | n20/D 1.4231 | [4] |
| Flash Point | -4 °C | -3.9 °C (25 °F) | [4] |
Experimental Protocols for Property Determination
The determination of the physical properties of this compound follows standard laboratory procedures for organic liquids. Below are detailed methodologies for key experiments.
Density Determination
The density of this compound can be accurately measured using a digital density meter. This method is preferred for its precision and the small sample volume required.
Protocol:
-
Calibration: Calibrate the digital density meter with dry air and deionized water at the desired temperature (e.g., 25 °C).
-
Sample Preparation: Ensure the this compound sample is free of impurities and air bubbles.
-
Measurement: Inject the sample into the oscillating U-tube of the density meter.
-
Equilibration: Allow the sample to reach thermal equilibrium within the instrument.
-
Reading: Record the density reading directly from the instrument's display. Multiple readings should be taken and averaged to ensure accuracy.
Melting Point Determination
The melting point of this compound, which is a solid at very low temperatures, can be determined using the capillary method with a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube and then frozen using a suitable cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry).
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[8]
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[8]
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded. This provides the melting point range. For a pure substance, this range should be narrow.[8]
Boiling Point Determination
The boiling point can be determined using a micro boiling point method, which is suitable for small sample volumes.
Protocol:
-
Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Heating: The test tube is gently heated in a heating bath (e.g., an oil bath or a Thiele tube).
-
Observation: As the liquid heats up, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Reading: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Refractive Index Measurement
The refractive index of this compound can be determined using an Abbe refractometer.
Protocol:
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
-
Sample Application: Apply a few drops of the this compound sample onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to spread evenly.
-
Observation: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. The measurement should be performed at a constant temperature, typically 20 °C.
Application in Research: Isotopic Tracer for Metabolic Studies
Deuterated compounds like this compound are invaluable tools for tracing the metabolic fate of molecules in biological systems.[9] While specific studies detailing the metabolism of MCH-d14 are not abundant, the metabolic pathway of its protio counterpart has been investigated. The following diagram illustrates the primary metabolic pathway of methylcyclohexane in rabbits, which serves as a predictive model for the metabolism of MCH-d14 in similar biological systems. The use of a deuterated tracer would allow for the precise tracking and quantification of these metabolites using techniques like mass spectrometry.[10]
Caption: Metabolic pathway of methylcyclohexane in vivo.
Chemical Reactivity and Stability
This compound is a stable, non-polar, and relatively inert cycloalkane. Its chemical reactivity is similar to that of methylcyclohexane and other alkanes. It is a flammable liquid and should be handled with appropriate safety precautions. It is incompatible with strong oxidizing agents.
Conclusion
This technical guide provides essential data and methodologies for researchers working with this compound. Its well-defined physical and chemical properties, coupled with its utility as an isotopic tracer, make it a valuable compound in various scientific disciplines, including drug metabolism and pharmacokinetic studies. The provided experimental protocols offer a foundation for the accurate determination of its key physical characteristics, ensuring reliable and reproducible research outcomes.
References
- 1. Methylcyclohexane-dââ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-288-5 [isotope.com]
- 2. fiveable.me [fiveable.me]
- 3. This compound [webbook.nist.gov]
- 4. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. The boiling point of methylcyclohexane \left(\mathrm{C}{7} \mathrm{H}{14}.. [askfilo.com]
- 7. Methylcyclohexane D14 | Eurisotop [eurisotop.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. The metabolism of methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Methylcyclohexane-d14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Methylcyclohexane-d14 (perdeuteromethylcyclohexane). This deuterated solvent is a valuable tool in various scientific fields, including drug metabolism studies, mechanistic investigations, and as a solvent for nuclear magnetic resonance (NMR) spectroscopy. This document outlines the primary synthetic route, detailed experimental protocols, and robust analytical methodologies for determining isotopic enrichment.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves a two-step process starting from toluene. The first step is the deuteration of toluene to produce toluene-d8, followed by the catalytic hydrogenation of the deuterated aromatic ring to yield the final product, this compound.
Synthetic Pathway
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Catalytic Deuteration of Toluene to Toluene-d8
This procedure is based on established methods for hydrogen-deuterium exchange on aromatic rings, often utilizing a heterogeneous catalyst.
-
Materials:
-
Toluene
-
Deuterium oxide (D₂O, 99.9 atom % D) or Deuterium gas (D₂)
-
Platinum or Palladium on a solid support (e.g., 5% Pt/C or 10% Pd/C)
-
High-pressure autoclave reactor
-
-
Procedure:
-
In a high-pressure autoclave reactor, add toluene and the chosen catalyst (e.g., 1-5 mol% of the catalyst relative to toluene).
-
Add a significant excess of the deuterium source. If using D₂O, a phase-transfer catalyst may be beneficial. If using D₂ gas, the reactor should be purged and filled to the desired pressure.
-
Seal the reactor and heat to a temperature typically ranging from 100 to 200 °C. The optimal temperature will depend on the specific catalyst used.
-
Pressurize the reactor with D₂ gas to a pressure of 10-50 bar.
-
Stir the reaction mixture vigorously for 24-72 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by NMR or GC-MS to determine the degree of deuteration.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess D₂ gas.
-
Filter the reaction mixture to remove the catalyst.
-
The crude toluene-d8 can be purified by distillation to remove any residual starting material and byproducts.
-
Step 2: Catalytic Hydrogenation of Toluene-d8 to this compound
This step involves the saturation of the deuterated aromatic ring.
-
Materials:
-
Toluene-d8 (from Step 1)
-
Deuterium gas (D₂, 99.9 atom % D)
-
Rhodium, Platinum, or Palladium on a solid support (e.g., 5% Rh/C, 5% Pt/C)
-
Solvent (e.g., ethanol, ethyl acetate)
-
High-pressure hydrogenation apparatus
-
-
Procedure:
-
Dissolve the purified toluene-d8 in a suitable solvent in a high-pressure hydrogenation vessel.
-
Add the hydrogenation catalyst (e.g., 1-5 mol%).
-
Seal the vessel, purge with nitrogen or argon, and then purge with D₂ gas.
-
Pressurize the vessel with D₂ gas to a pressure of 10-100 bar.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-80 °C) until the uptake of D₂ gas ceases. The reaction is typically complete within 12-24 hours.
-
Monitor the reaction by GC-MS to confirm the complete conversion of toluene-d8.
-
Once the reaction is complete, carefully vent the excess D₂ gas.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed by distillation to yield the crude this compound.
-
Further purification can be achieved by fractional distillation to obtain the high-purity product.
-
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is crucial and is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes typical quantitative data for commercially available this compound.
| Parameter | Typical Value | Reference |
| Isotopic Purity (atom % D) | ≥ 99.5% | [1] |
| Chemical Purity | ≥ 98% | [1] |
| Molecular Weight | 112.27 g/mol | [1][2] |
| Boiling Point | 101 °C | |
| Density | 0.88 g/mL at 25 °C |
Analytical Protocols
Protocol 1: Isotopic Purity Determination by NMR Spectroscopy
Quantitative ¹H NMR is a powerful technique to determine the isotopic purity by measuring the residual proton signals.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Accurately weigh a known amount of the this compound sample into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., chloroform-d) to dissolve the sample and standard.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Integrate the residual proton signals of this compound (typically appearing as multiplets in the aliphatic region).
-
Integrate the signal of the internal standard.
-
Calculate the amount of residual non-deuterated Methylcyclohexane based on the relative integrals and the known amount of the internal standard.
-
The atom % D isotopic purity is calculated as: Atom % D = (1 - (moles of residual protons / (14 * moles of this compound))) * 100%
-
Protocol 2: Isotopic Purity Determination by GC-MS
GC-MS is used to determine the distribution of isotopologues and confirm the molecular weight.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane).
-
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-1ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-150.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Examine the mass spectrum of the peak. The molecular ion (M⁺) for fully deuterated this compound is expected at m/z 112.
-
The isotopic purity can be estimated by comparing the intensity of the M⁺ peak with the intensities of peaks corresponding to lower mass isotopologues (M-1, M-2, etc.).
-
Correction for the natural abundance of ¹³C is necessary for accurate determination.
-
Logical Relationships in Isotopic Purity
The final isotopic purity of this compound is dependent on several factors throughout the synthesis and purification process.
Caption: Factors influencing the isotopic purity.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should optimize the described protocols based on their specific laboratory conditions and available equipment to achieve the desired product quality.
References
Methylcyclohexane-d14 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties of methylcyclohexane-d14, a deuterated isotopologue of methylcyclohexane. This document includes its molecular weight and formula, and details the experimental methodologies used for its characterization.
Core Data
The fundamental molecular properties of methylcyclohexane and its deuterated form, this compound, are summarized below. The substitution of hydrogen atoms with deuterium atoms results in a significant increase in molecular weight.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Methylcyclohexane | C₇H₁₄ | 98.19[1][2][3][4] |
| This compound | C₇D₁₄ | 112.27[5][6] |
Experimental Protocols
The determination of the molecular weight and confirmation of the isotopic enrichment of this compound are primarily achieved through mass spectrometry. The synthesis of this deuterated compound can be accomplished via catalytic deuteration of a suitable precursor.
Synthesis of this compound
A plausible and effective method for the synthesis of this compound is the catalytic deuteration of toluene. This process involves the addition of deuterium gas to the aromatic ring of toluene in the presence of a metal catalyst, followed by the reduction of the methyl group.
Materials:
-
Toluene
-
Deuterium gas (D₂)
-
Palladium on carbon (Pd/C) catalyst (or other suitable catalysts like platinum or rhodium)
-
High-pressure autoclave reactor
-
Solvent (e.g., ethanol)
Procedure:
-
The toluene precursor and the Pd/C catalyst are introduced into a high-pressure autoclave reactor.
-
The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.
-
Deuterium gas is then introduced into the reactor to a specified pressure.
-
The reaction mixture is heated to a designated temperature and stirred vigorously to ensure efficient mixing and reaction.
-
The reaction is allowed to proceed for a set period, during which the catalytic addition of deuterium to the toluene molecule occurs.
-
Upon completion, the reactor is cooled, and the excess deuterium gas is safely vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The resulting this compound is purified, typically by distillation, to remove any unreacted starting material or byproducts.
Characterization by Mass Spectrometry
Mass spectrometry is a critical analytical technique for confirming the molecular weight and assessing the isotopic purity of the synthesized this compound.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is employed for accurate mass determination.
Procedure:
-
A small sample of the purified this compound is introduced into the mass spectrometer's ion source.
-
In the ion source, the molecules are ionized, typically by electron ionization (EI), which involves bombarding the sample with a beam of high-energy electrons. This process forms a molecular ion (M⁺) by ejecting an electron from the molecule.
-
The resulting ions are then accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of ions at each m/z value.
-
The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of this compound at an m/z of approximately 112.27. The spectrum for the non-deuterated methylcyclohexane would show a molecular ion peak at an m/z of about 98.19.
-
The presence and intensity of peaks at lower m/z values can provide information about the fragmentation pattern of the molecule, which can be used for structural confirmation. The isotopic purity can be evaluated by analyzing the relative intensities of the peaks corresponding to partially deuterated species.
Logical Relationships
The following diagram illustrates the synthetic relationship between the starting material, the deuteration agent, and the final deuterated product.
Caption: Synthetic pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN111440041B - A kind of synthetic method of toluene-d8 - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Solved Starting with 1-methylcyclohexene and using any other | Chegg.com [chegg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Methylcyclohexane-d14
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methylcyclohexane-d14, a deuterated solvent used in a variety of scientific applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are associated with its flammability, potential for skin irritation, and risk of aspiration if swallowed. It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2]
Table 1: Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquid | 2 | H225: Highly flammable liquid and vapour.[1][2][3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness.[1][2][3] |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[1][2][3] |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment (Chronic) | 1 & 2 | H410: Very toxic to aquatic life with long lasting effects.[4] H411: Toxic to aquatic life with long lasting effects.[1][2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆D₁₁CD₃[5] |
| Molecular Weight | 112.27 g/mol [5][6] |
| Appearance | Colorless liquid[7] |
| Odor | Faint, benzene-like[7] |
| Boiling Point | 100.9 °C to 101 °C[1][4] |
| Melting Point | -126.3 °C to -126.4 °C[1][7] |
| Flash Point | -4 °C (closed cup)[1][4] |
| Density | 0.88 g/mL at 25 °C[4] |
| Vapor Pressure | 37 mmHg (20°C) for non-deuterated Methylcyclohexane[7] |
| Solubility in Water | 0.014 g/L at 25 °C for non-deuterated Methylcyclohexane[7] |
| Explosive Limits | 0.34 - 6.3 %[4] |
Safe Handling and Storage Workflow
A systematic approach to handling and storage is paramount to minimizing risks associated with this compound.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.
Table 3: Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood.[8][9] Use explosion-proof equipment.[10] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). Wear a lab coat or chemical-resistant apron.[1][2] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][8] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with soap and plenty of water.[2][8] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10] |
| Ingestion | Do NOT induce vomiting.[2][11] Immediately call a POISON CENTER or doctor/physician.[1][2] |
Fire-Fighting Measures
This compound is highly flammable and presents a significant fire hazard.
Table 5: Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |
| Unsuitable Extinguishing Media | Do not use a heavy water stream. |
| Specific Hazards | Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3] |
Accidental Release Measures
Prompt and safe cleanup of spills is necessary to prevent further hazards.
Table 6: Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Evacuate personnel to a safe area.[2] Ensure adequate ventilation. Remove all sources of ignition.[2] Wear appropriate personal protective equipment. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1] |
| Methods for Cleaning Up | Absorb with inert absorbent material (e.g., sand, diatomaceous earth) and dispose of as hazardous waste.[1] |
Toxicological Information
The toxicological data for this compound is often extrapolated from its non-deuterated counterpart, Methylcyclohexane.
Table 7: Summary of Toxicological Effects
| Effect | Observation |
| Acute Toxicity | May be fatal if swallowed and enters airways.[1][2][3] May cause drowsiness or dizziness upon inhalation.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[3] |
| Carcinogenicity | Not classified as a carcinogen. |
| Germ Cell Mutagenicity | Not classified as a mutagen. |
| Reproductive Toxicity | Not classified as a reproductive toxicant. |
Experimental Protocols
The hazard classifications of this compound are based on standardized experimental protocols. Below are summaries of the methodologies for key toxicological endpoints.
Acute Oral Toxicity (Based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[7]
-
Principle: A substance is administered in graduated doses to several groups of experimental animals, one dose per group.[7]
-
Methodology:
-
Healthy, young adult rodents are fasted prior to dosing.
-
The test substance is administered by gavage in a single dose.
-
Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.
-
Body weights are recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.[7]
-
Acute Dermal Irritation (Based on OECD Guideline 404)
This test assesses the potential for a substance to cause reversible inflammatory changes to the skin.[8]
-
Principle: The substance is applied to the skin of an animal for a defined period, and the degree of irritation is evaluated.[8]
-
Methodology:
-
A small area of skin on the back of an albino rabbit is clipped free of fur.
-
0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.[12]
-
The patch is secured with semi-occlusive dressing for a 4-hour exposure period.[6]
-
After exposure, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6]
-
Lesions are scored, and the reversibility of the effects is observed for up to 14 days.[12]
-
Flash Point Determination (Based on ASTM D93)
This method determines the lowest temperature at which the vapors of a liquid will ignite.
-
Principle: A sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space.[13]
-
Methodology (Pensky-Martens Closed Cup):
-
The test cup is filled with the sample to a specified level.
-
The lid is secured, and the sample is heated at a controlled rate while being stirred.[3]
-
At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the cup.[13]
-
The flash point is the lowest temperature at which a flash is observed.[14]
-
Disposal Considerations
Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of it in the sewer system.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound before use and follow all applicable safety regulations.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 4. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 5. precisionlubrication.com [precisionlubrication.com]
- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 14. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
Navigating the Uncharted Waters of Solubility in Methylcyclohexane-d14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of compounds in Methylcyclohexane-d14 (MCH-d14), a deuterated solvent increasingly utilized in specialized applications such as NMR spectroscopy and as a non-polar medium in various chemical processes. Due to the limited availability of a centralized, public database for the solubility of diverse compounds in MCH-d14, this document focuses on the fundamental principles governing solubility in this solvent and provides detailed experimental protocols for its determination.
Core Concepts: Understanding Solubility in a Non-Polar, Deuterated Solvent
Methylcyclohexane is a non-polar, aliphatic hydrocarbon.[1][2][3] Its deuterated analogue, this compound, shares these fundamental physicochemical properties. The principle of "like dissolves like" is paramount in predicting the solubility of a given compound in MCH-d14.[4][5]
-
High Solubility: Non-polar organic compounds, such as other hydrocarbons, lipids, and many uncharged small molecules, are expected to exhibit high solubility in MCH-d14.[4] The intermolecular interactions at play are primarily weak van der Waals forces.[4]
-
Low Solubility: Conversely, polar and ionic compounds, including salts, polar polymers, and molecules with multiple hydrogen bond donor or acceptor groups, will have very limited solubility.[6][7] The significant energy required to overcome the strong intermolecular forces within the polar solute is not compensated by the weak interactions with the non-polar MCH-d14 molecules.[6]
-
The Impact of Deuteration: While the isotopic substitution of hydrogen with deuterium does not drastically alter the polarity of the solvent, it can have subtle effects on physicochemical properties. These "isotopic effects" can slightly influence solubility compared to the non-deuterated counterpart, although for most practical purposes, the general solubility trends will remain the same.
Data Presentation: A Framework for Your Findings
Given the scarcity of published, quantitative solubility data for a wide range of compounds in this compound, the following table serves as a template for presenting experimentally determined solubility data. For illustrative purposes, this table includes expected solubility behavior and data for representative compounds in non-deuterated methylcyclohexane, which is expected to be a close proxy.
| Compound Name | Chemical Class | Temperature (°C) | Solubility ( g/100g MCH-d14) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Example Data (in non-deuterated Methylcyclohexane) | ||||||
| Anthracene | Polycyclic Aromatic Hydrocarbon | 25 | 0.83[8] | 0.047 | Spectrophotometry | Expected to be highly soluble. |
| Polystyrene | Polymer | 25 | Soluble[1] | - | Visual Inspection | The exact solubility depends on the molecular weight of the polymer. |
| Water | Inorganic | 25 | 0.014[3][9] | 0.0078 | Karl Fischer Titration | As a polar compound, water has very low solubility in this non-polar solvent. |
| Hypothetical Data for Drug Compounds | ||||||
| Compound X | Non-polar Small Molecule | 25 | [Insert Experimental Value] | [Calculate from Experimental Value] | Shake-Flask with HPLC | Include any relevant observations. |
| Compound Y | Polar Small Molecule | 25 | [Insert Experimental Value] | [Calculate from Experimental Value] | Shake-Flask with HPLC | Expected to have low solubility. |
Experimental Protocols: Determining Solubility in this compound
The following are detailed methodologies for the accurate determination of the thermodynamic solubility of a compound in this compound.
The Shake-Flask Method with Gravimetric or Chromatographic Analysis
This is the gold standard for determining thermodynamic solubility.[10][11][12] It involves creating a saturated solution of the compound in MCH-d14 and then quantifying the concentration of the dissolved solute.
Materials:
-
Compound of interest (solute)
-
This compound (solvent)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, MS) or a microbalance for gravimetric analysis.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a vial. The excess solid is crucial to ensure that the solution reaches equilibrium at saturation.
-
Add a known volume or mass of this compound to the vial.
-
Seal the vial tightly to prevent the evaporation of the volatile solvent.
-
-
Equilibration:
-
Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11]
-
It is advisable to run preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
-
Quantification of Solute Concentration:
-
HPLC Analysis:
-
Prepare a series of standard solutions of the compound in a suitable solvent (the mobile phase is often a good choice) at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Back-calculate the original concentration in the saturated MCH-d14 solution, accounting for any dilutions.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry container.
-
Transfer a known mass or volume of the filtered saturated solution into the container.
-
Evaporate the this compound under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once all the solvent has evaporated, reweigh the container with the dried solute.
-
The difference in mass corresponds to the mass of the dissolved solute. Calculate the solubility in g/100g of solvent.
-
-
Workflow for the Shake-Flask Method
Caption: Workflow for determining solubility using the shake-flask method.
¹H NMR Spectroscopy Method
This method is particularly well-suited for determining solubility in a deuterated solvent like MCH-d14 as the solvent itself will not produce a significant proton signal in the ¹H NMR spectrum.
Materials:
-
Compound of interest (solute) with known proton signals
-
This compound (solvent)
-
Internal standard (a non-volatile compound soluble in MCH-d14 with a known chemical shift that does not overlap with the solute's signals, e.g., 1,3,5-trichlorobenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a Saturated Solution:
-
Follow steps 1 and 2 of the Shake-Flask Method to prepare a saturated solution of the compound in MCH-d14 at a constant temperature.
-
-
Prepare the NMR Sample:
-
After equilibration and settling of the excess solid (step 3 of the Shake-Flask Method), carefully transfer a known volume of the supernatant to a clean, pre-weighed vial.
-
Add a known mass of the internal standard to this vial.
-
Ensure the internal standard is completely dissolved.
-
Transfer an appropriate amount of this solution to an NMR tube.
-
-
Acquire ¹H NMR Spectrum:
-
Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the compound of interest and a signal from the internal standard.
-
Calculate the molar ratio of the compound to the internal standard using the following equation:
(Integral of Compound Signal / Number of Protons for that Signal) / (Integral of Standard Signal / Number of Protons for that Signal) = Molar Ratio
-
Knowing the mass of the internal standard and its molecular weight, calculate the moles of the internal standard.
-
From the molar ratio, calculate the moles of the dissolved compound.
-
Knowing the initial volume of the saturated solution used, calculate the molar solubility (mol/L).
-
Workflow for the ¹H NMR Method
References
- 1. Methylcyclohexane – Premium Solvent for Polymers & Coatings [penpet.com]
- 2. Methylcyclohexane CAS#: 108-87-2 [m.chemicalbook.com]
- 3. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 4. teachy.ai [teachy.ai]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. srdata.nist.gov [srdata.nist.gov]
- 10. enamine.net [enamine.net]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. bioassaysys.com [bioassaysys.com]
Methylcyclohexane-d14: An In-Depth Technical Guide for Researchers
An essential non-polar deuterated solvent for the analysis of hydrophobic and non-polar compounds, Methylcyclohexane-d14 offers a unique combination of physical and spectral properties that make it a valuable tool in NMR spectroscopy, particularly in the fields of chemical synthesis, materials science, and drug development. This guide provides a comprehensive overview of this compound, including its properties, synthesis, applications in NMR spectroscopy, and detailed experimental protocols.
Core Properties of this compound
This compound (MCH-d14) is the perdeuterated isotopologue of methylcyclohexane. Its physical and chemical properties are crucial for its application as a non-polar solvent in NMR spectroscopy.
| Property | Value |
| Chemical Formula | C₇D₁₄ |
| Molecular Weight | 112.27 g/mol |
| CAS Number | 10120-28-2 |
| Appearance | Colorless liquid |
| Density | 0.88 g/mL at 25 °C |
| Boiling Point | 101 °C |
| Melting Point | -126 °C |
| Flash Point | -4 °C |
| Isotopic Purity | ≥99.5 atom % D |
Synthesis of this compound
The synthesis of perdeuterated methylcyclohexane typically involves the catalytic deuteration of a suitable aromatic precursor, such as toluene, using deuterium gas in the presence of a catalyst.
Experimental Protocol: Catalytic Deuteration of Toluene
This process involves the complete saturation of the aromatic ring and the methyl group with deuterium.
Materials:
-
Toluene
-
Deuterium gas (D₂)
-
Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)
-
High-pressure autoclave reactor
-
Anhydrous solvent (e.g., diethyl ether)
-
Filtration apparatus
Procedure:
-
In a clean, dry high-pressure autoclave, add a solution of toluene in an anhydrous solvent.
-
Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically around 5-10 mol% relative to the toluene.
-
Seal the autoclave and purge the system with an inert gas, such as nitrogen or argon, to remove any air.
-
Pressurize the autoclave with deuterium gas to the desired pressure (typically 10-50 bar).
-
Heat the reactor to the desired temperature (e.g., 100-150 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by measuring the uptake of deuterium gas. The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing this compound, can be purified by distillation to remove the solvent and any byproducts.
Logical Relationship for Synthesis:
Caption: Synthesis of this compound via catalytic deuteration.
Applications in NMR Spectroscopy
This compound is an excellent solvent for NMR analysis of non-polar and hydrophobic compounds. Its key advantages include:
-
High Deuteration Level: With an isotopic purity of ≥99.5 atom % D, the residual proton signals are minimal, providing a clean background for the analyte's spectrum.
-
Wide Temperature Range: Its low melting point (-126 °C) and high boiling point (101 °C) allow for a broad range of temperatures to be used in variable-temperature NMR studies.
-
Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and does not react with most analytes.
-
Good Solubility for Non-Polar Compounds: It effectively dissolves a wide range of non-polar organic molecules, polymers, and natural products that are insoluble in more polar solvents.
Comparison with Other Non-Polar Deuterated Solvents
| Solvent | Key Advantages | Key Disadvantages |
| This compound | Wide liquid range, good for variable temperature studies. | Relatively high cost. |
| Cyclohexane-d12 | Similar properties to MCH-d14, often slightly cheaper. | Higher melting point (6.5 °C) limits low-temperature studies. |
| Toluene-d8 | Good for aromatic compounds due to potential for π-π stacking interactions. | Aromatic residual signals can interfere with the analyte's aromatic region. |
NMR Spectral Data
The residual proton signals in this compound are important for referencing the NMR spectrum.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~1.5 (broad multiplet) | Multiplet |
| ¹³C | ~35.8, 33.1, 26.8, 23.1 | Multiplets |
Note: The exact chemical shifts of residual peaks can vary slightly depending on the specific batch, temperature, and presence of other substances.
Experimental Protocols for NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following is a detailed protocol for preparing a sample of a non-polar compound using this compound.
Materials:
-
Analyte (non-polar solid or liquid)
-
This compound
-
NMR tube (e.g., 5 mm)
-
Vial
-
Pipette
-
Vortex mixer (optional)
-
Filter (e.g., cotton plug in a pipette)
Procedure:
-
Weigh the Analyte: Accurately weigh 1-10 mg of the solid analyte into a clean, dry vial. For a liquid analyte, use a micropipette to transfer a small volume (e.g., 1-5 µL).
-
Add the Solvent: Using a clean pipette, add approximately 0.5-0.7 mL of this compound to the vial containing the analyte.
-
Dissolve the Analyte: Gently swirl the vial or use a vortex mixer to ensure the analyte is completely dissolved. If the analyte is not readily soluble, gentle warming may be applied.
-
Filter the Solution (if necessary): If any solid particles are present, filter the solution through a pipette with a small cotton plug directly into the NMR tube. This will prevent shimming issues and improve spectral quality.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry NMR tube using a pipette.
-
Cap and Label: Securely cap the NMR tube and label it appropriately.
Experimental Workflow for NMR Sample Preparation:
Caption: Workflow for preparing an NMR sample with this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][3][4] It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[1][2][3][4] Keep the solvent away from heat, sparks, and open flames.[1][2][3][4] Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly effective non-polar deuterated solvent for NMR spectroscopy. Its wide liquid temperature range, chemical inertness, and excellent solubilizing power for hydrophobic compounds make it an invaluable tool for researchers in various scientific disciplines. By following the detailed protocols and understanding the properties outlined in this guide, scientists can effectively utilize this compound to obtain high-quality NMR data for their non-polar analytes.
References
A Technical Guide to High-Purity Methylcyclohexane-d14: Commercial Availability, Quality Control, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity Methylcyclohexane-d14 (perdeuterated methylcyclohexane), a valuable solvent and internal standard for researchers in the pharmaceutical and chemical industries. This document details its commercial availability, outlines rigorous experimental protocols for its synthesis and quality control, and explores its applications in modern drug discovery and development.
Commercial Availability of High-Purity this compound
High-purity this compound is commercially available from a number of specialized chemical suppliers. The primary specifications to consider are isotopic purity (atom % D) and chemical purity. Isotopic purity indicates the percentage of deuterium atoms relative to all hydrogen isotopes in the molecule, while chemical purity refers to the percentage of the deuterated compound relative to any non-deuterated or other chemical impurities. For most research and development applications, an isotopic purity of ≥99.5 atom % D is recommended.
Below is a summary of commercially available high-purity this compound from prominent suppliers:
| Supplier | Product Name | Isotopic Purity (atom % D) | Chemical Purity (%) | CAS Number |
| Cambridge Isotope Laboratories, Inc. | Methylcyclohexane-d₁₄ (D, 99.5%) | ≥99.5 | 98 | 10120-28-2 |
| Sigma-Aldrich (Merck) | This compound | ≥99.5 | ≥99 (CP) | 10120-28-2 |
| Eurisotop | Methylcyclohexane D14 (D, 99.5%) | ≥99.5 | Not Specified | 10120-28-2 |
| CP Lab Safety | This compound, min 99.5 atom% D | ≥99.5 | Not Specified | 10120-28-2 |
| LGC Standards | This compound (Reagent grade) | ≥99 | ≥99 | 10120-28-2 |
| Biotuva Life Sciences | This compound | 99.5 | Not Specified | 10120-28-2 |
| Apollo Scientific | This compound | >99.5 | Not Specified | 10120-28-2 |
Experimental Protocols
Representative Synthesis of High-Purity this compound
The synthesis of perdeuterated this compound is typically achieved through the catalytic deuteration of toluene-d8. This process involves the addition of deuterium gas to the aromatic ring of deuterated toluene in the presence of a catalyst.
Materials:
-
Toluene-d8 (≥99.5 atom % D)
-
Deuterium gas (D₂) (≥99.8 atom % D)
-
Platinum on activated carbon catalyst (Pt/C, 5 wt. %)
-
Anhydrous ethanol (reaction solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Schlenk line and inert gas (Argon or Nitrogen) supply
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, carefully weigh and add the 5% Pt/C catalyst to the high-pressure autoclave reactor. The catalyst loading is typically 1-5 mol% relative to the toluene-d8.
-
Solvent and Substrate Addition: Add anhydrous ethanol to the reactor to create a slurry with the catalyst. Subsequently, add the toluene-d8 to the reactor.
-
Reactor Sealing and Purging: Seal the autoclave reactor and purge the system multiple times with an inert gas to remove any residual air and moisture.
-
Deuterium Gas Introduction: Pressurize the reactor with deuterium gas. The pressure can range from 10 to 50 bar, depending on the desired reaction rate.
-
Reaction: Heat the reactor to a temperature between 50-100 °C and stir the reaction mixture vigorously. Monitor the reaction progress by observing the pressure drop of the deuterium gas. The reaction is typically complete within 24-48 hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst.
-
Solvent Removal: Remove the ethanol solvent from the filtrate by rotary evaporation.
-
Purification: The crude this compound can be purified by fractional distillation to remove any remaining starting material or byproducts, yielding the high-purity product.
Quality Control of High-Purity this compound
Rigorous quality control is essential to ensure the isotopic and chemical purity of this compound. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed.[1][2]
1. Isotopic and Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio, allowing for the determination of both chemical and isotopic purity.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating methylcyclohexane and potential impurities.
-
Carrier Gas: Helium or hydrogen.
-
Injection: A small, known volume of the this compound sample is injected into the GC.
-
GC Program:
-
Initial Oven Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/minute to 200 °C.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass range is scanned from m/z 30 to 200.
-
Data Analysis:
-
Chemical Purity: The total ion chromatogram (TIC) is analyzed to identify any peaks other than the main this compound peak. The area percentage of the main peak relative to the total peak area provides the chemical purity.
-
Isotopic Purity: The mass spectrum of the this compound peak is analyzed. The molecular ion peak for fully deuterated this compound (C₇D₁₄) is expected at m/z 112. The relative intensities of ions corresponding to partially deuterated species (e.g., C₇HD₁₃ at m/z 111) are used to calculate the isotopic enrichment.
-
2. Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the extent of deuteration at specific positions.[4][5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) is a suitable solvent.
-
¹H NMR (Proton NMR):
-
A ¹H NMR spectrum is acquired to detect any residual proton signals. In a high-purity sample, the proton signals should be very weak. The integration of these residual signals relative to a known internal standard can be used to quantify the level of non-deuterated impurities.
-
-
²H NMR (Deuterium NMR):
-
A ²H NMR spectrum is acquired to directly observe the deuterium signals. The chemical shifts of the deuterium signals will be very similar to the corresponding proton signals in non-deuterated methylcyclohexane. The presence of the expected signals confirms the structure of the deuterated compound.
-
-
¹³C NMR (Carbon-13 NMR):
-
A ¹³C NMR spectrum will show signals for the seven carbon atoms in the methylcyclohexane ring. The coupling of these carbon signals to deuterium (C-D coupling) will result in characteristic splitting patterns (e.g., triplets for CD₂ groups), confirming the presence and location of deuterium atoms.
-
Visualization of the Quality Control Workflow
The following diagram illustrates the logical workflow for the quality control analysis of high-purity this compound.
Caption: Quality control workflow for high-purity this compound.
Applications in Drug Development
High-purity this compound serves several critical functions in drug discovery and development, primarily leveraging the unique properties of deuterium.
-
NMR Spectroscopy Solvent: While not a common primary solvent, its non-polar nature makes it suitable for specific NMR studies of non-polar analytes where residual proton signals from common deuterated solvents could interfere with the signals of interest.
-
Internal Standard in Mass Spectrometry: This is a key application. In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds are widely used as internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[6] Because this compound has a different mass from its non-deuterated counterpart but exhibits nearly identical chemical and physical properties, it co-elutes with the analyte during chromatography and serves as an excellent internal standard for accurate quantification of metabolites of drugs containing a methylcyclohexane moiety.
-
Tracer in Metabolism Studies: The deuterium label allows researchers to trace the metabolic fate of molecules containing a methylcyclohexane group.[7] By analyzing metabolites using mass spectrometry, the presence of the deuterium label can help identify and quantify metabolic products, providing crucial insights into how a drug is processed in the body. This is a vital part of ADME (Absorption, Distribution, Metabolism, and Excretion) studies in the drug development pipeline.[8]
-
Kinetic Isotope Effect (KIE) Studies: The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. In drug development, this effect can be exploited to slow down the metabolism of a drug by deuterating specific sites that are prone to metabolic attack. While this compound itself is a solvent, the principles of deuteration it represents are fundamental to this "deuterium-switching" strategy to improve the pharmacokinetic profiles of new drug candidates.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 7. The metabolism of methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Toluene in a Hydrocarbon Matrix using Methylcyclohexane-d14 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of toluene in a hydrocarbon matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with Methylcyclohexane-d14 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations in sample injection volume, sample preparation, and instrument response. This protocol is suitable for researchers in environmental analysis, quality control of industrial solvents, and other fields requiring precise quantification of volatile organic compounds.
Introduction
Toluene is a widely used industrial solvent and a component of gasoline, making its accurate quantification crucial for environmental monitoring and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[1][2] For quantitative analysis, the use of an internal standard is often essential to achieve high accuracy and reproducibility by compensating for variations during the analytical process.[3][4]
An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample.[3] Isotopically labeled compounds, such as deuterated analogues of a chemically similar compound, are excellent internal standards for GC-MS analysis because they co-elute with the analyte of interest and exhibit similar ionization behavior, but can be distinguished by their different mass-to-charge ratios.[4] this compound is an ideal internal standard for the analysis of various volatile organic compounds, including toluene, due to its similar chemical properties and volatility.
This application note provides a detailed protocol for the preparation of standards, sample handling, GC-MS analysis, and data processing for the quantification of toluene using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Toluene (analytical standard, ≥99.8%)
-
This compound (isotopic purity ≥99.5 atom % D)
-
Hexane (GC grade, ≥99%)
-
Methanol (GC grade, ≥99%)
-
2 mL clear glass autosampler vials with PTFE/silicone septa
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Autosampler
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane to obtain a concentration of 1000 µg/mL.
-
-
Toluene Stock Solution (Analyte Stock):
-
Accurately weigh approximately 100 mg of toluene into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane to obtain a concentration of 1000 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting the Toluene Stock Solution with hexane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
To each calibration standard, add a constant amount of the Internal Standard Stock Solution to achieve a final concentration of 20 µg/mL of this compound in each standard. For example, to a 10 mL volumetric flask, add the appropriate volume of the diluted toluene standard, 200 µL of the 1000 µg/mL IS Stock, and dilute to the mark with hexane.
-
Sample Preparation
-
Accurately weigh approximately 1 g of the hydrocarbon matrix sample into a 10 mL volumetric flask.
-
Add 200 µL of the 1000 µg/mL Internal Standard Stock Solution (final concentration of 20 µg/mL of this compound).
-
Dilute to the mark with hexane.
-
Mix thoroughly.
-
Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Parameters
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 40 °C, hold for 2 min |
| Ramp: 10 °C/min to 150 °C | |
| Hold at 150 °C for 2 min | |
| Mass Spectrometer | |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Toluene | Quantifier: m/z 91, Qualifier: m/z 92 |
| This compound | Quantifier: m/z 112, Qualifier: m/z 97 |
| Solvent Delay | 3 min |
Data Presentation
Calibration Curve Data
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Toluene) to the peak area of the internal standard (this compound) against the concentration of the analyte.
| Toluene Concentration (µg/mL) | Toluene Peak Area | MCH-d14 Peak Area | Area Ratio (Toluene/MCH-d14) |
| 1 | 15,234 | 301,456 | 0.0505 |
| 5 | 76,170 | 302,110 | 0.2521 |
| 10 | 153,987 | 303,540 | 0.5073 |
| 25 | 384,560 | 301,980 | 1.2735 |
| 50 | 768,990 | 302,500 | 2.5421 |
| 100 | 1,540,120 | 303,100 | 5.0812 |
The resulting calibration curve should be linear with a correlation coefficient (R²) > 0.995.
Sample Analysis Data
The concentration of toluene in the unknown sample is calculated using the linear regression equation obtained from the calibration curve.
| Sample ID | Toluene Peak Area | MCH-d14 Peak Area | Area Ratio (Toluene/MCH-d14) | Calculated Concentration (µg/mL) |
| Sample 1 | 543,210 | 302,890 | 1.7934 | 35.3 |
| Sample 2 | 551,670 | 301,550 | 1.8295 | 36.0 |
| Sample 3 | 548,990 | 303,120 | 1.8111 | 35.6 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Methylcyclohexane-d14 as an NMR Solvent for Non-Polar Analytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclohexane-d14 (MCH-d14) is a deuterated organic solvent that serves as an excellent medium for Nuclear Magnetic Resonance (NMR) spectroscopy of non-polar analytes. Its chemical and physical properties make it a suitable alternative to other common non-polar NMR solvents like benzene-d6 or chloroform-d, especially when analyte solubility or residual solvent peak overlap is a concern. This document provides detailed application notes and experimental protocols for the effective use of this compound in your research.
Properties of this compound
This compound is a saturated alicyclic hydrocarbon where all 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling is crucial for NMR applications as it renders the solvent nearly "invisible" in ¹H NMR spectra, thus allowing for the clear observation of signals from the non-deuterated analyte.[1] The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇D₁₄ | [2] |
| Molecular Weight | 112.27 g/mol | [2] |
| CAS Number | 10120-28-2 | [2] |
| Physical Form | Colorless liquid | [3] |
| Density | 0.88 g/mL at 25 °C | [2] |
| Boiling Point | 101 °C | |
| Melting Point | -126 °C | |
| Isotopic Purity | Typically ≥99.5 atom % D | [4] |
Applications in NMR Spectroscopy
Due to its non-polar nature, this compound is an ideal solvent for a variety of non-polar analytes, including:
-
Polymers: Many synthetic polymers with non-polar backbones, such as polyethylene, polypropylene, and polystyrene, exhibit good solubility in methylcyclohexane. This allows for the determination of polymer microstructure, tacticity, and monomer composition by NMR.
-
Lipids and Oils: Fatty acids, triglycerides, and other lipids are highly soluble in MCH-d14, facilitating studies of their structure, composition, and purity.
-
Small Organic Molecules: Non-polar small molecules, particularly those with aliphatic or aromatic character, can be readily analyzed.
-
Organometallic Compounds: It can be a suitable solvent for certain non-polar organometallic complexes, especially when other common deuterated solvents may react with the sample.
Key Advantages of this compound
-
Excellent Solubilizing Power for Non-Polar Compounds: Its hydrocarbon structure allows it to effectively dissolve a wide range of non-polar and weakly polar analytes.
-
Chemical Inertness: As a saturated hydrocarbon, it is generally unreactive towards most analytes, preventing unwanted side reactions in the NMR tube.
-
Simple ¹H NMR Spectrum of Residual Protons: The residual, non-deuterated solvent peaks are typically found in a region of the spectrum that is less likely to overlap with analyte signals of interest.
Quantitative Data
Residual Solvent Peak Chemical Shifts
The following table provides the expected chemical shifts for the residual protons and carbon atoms in this compound. These values are crucial for accurate spectral calibration and interpretation. Please note that chemical shifts can be influenced by temperature and the specific analyte present.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~1.55, ~1.20, ~0.85 | Multiplets |
| ¹³C | ~35.8, ~33.1, ~26.8, ~23.1 | Singlets |
Note: The ¹H NMR spectrum of the residual protons will show complex multiplets due to the various proton environments in the partially deuterated isotopomers. The ¹³C spectrum is typically proton-decoupled, resulting in singlets for each unique carbon environment.
Solubility of Non-Polar Analytes
Experimental Protocols
Protocol 1: Preparation of a Polymer Sample for NMR Analysis
This protocol outlines the steps for preparing a solution of a non-polar polymer, such as polyethylene or polypropylene, for NMR analysis using this compound.
Materials:
-
This compound (≥99.5% D)
-
Polymer sample (e.g., 10-20 mg)
-
NMR tube (5 mm, high precision)
-
Vortex mixer
-
Heat gun or water bath (optional, for enhancing solubility)
-
Pipette and tips
-
Filter (e.g., small plug of glass wool in a Pasteur pipette)
Procedure:
-
Weigh the polymer sample: Accurately weigh 10-20 mg of the polymer sample directly into a clean, dry vial.
-
Add the solvent: Add approximately 0.6-0.7 mL of this compound to the vial.
-
Dissolve the sample: Tightly cap the vial and vortex the mixture until the polymer is fully dissolved. For some high molecular weight or crystalline polymers, gentle heating with a heat gun or in a water bath may be necessary to facilitate dissolution.
-
Filter the solution: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Adjust the volume: Ensure the final volume in the NMR tube is approximately 0.6-0.7 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm tube.
-
Cap and label: Securely cap the NMR tube and label it clearly with the sample information.
-
Equilibrate: Allow the sample to equilibrate to the spectrometer's temperature before acquiring data.
Protocol 2: Preparation of a Lipid Sample for NMR Analysis
This protocol describes the preparation of a lipid or oil sample for NMR analysis.
Materials:
-
This compound (≥99.5% D)
-
Lipid or oil sample (e.g., 5-10 mg)
-
NMR tube (5 mm, high precision)
-
Vortex mixer
-
Pipette and tips
Procedure:
-
Weigh the sample: Accurately weigh 5-10 mg of the lipid or oil sample directly into the NMR tube.
-
Add the solvent: Add approximately 0.6-0.7 mL of this compound to the NMR tube.
-
Dissolve the sample: Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved. Lipids are generally readily soluble in methylcyclohexane at room temperature.
-
Cap and label: Ensure the NMR tube is securely capped and clearly labeled.
-
Acquire the spectrum: The sample is now ready for NMR analysis.
Visualizations
Caption: General workflow for NMR sample preparation and analysis.
Caption: Key properties making MCH-d14 a suitable NMR solvent.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667) [hmdb.ca]
- 2. Methylcyclohexane-dââ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-288-5 [isotope.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. fishersci.com [fishersci.com]
- 5. Methylcyclohexane(108-87-2) 1H NMR [m.chemicalbook.com]
Application Note: Protocol for Preparing Samples with Methylcyclohexane-d14 for Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure, dynamics, and purity of chemical compounds. The preparation of high-quality NMR samples is paramount for obtaining high-resolution spectra.[1] This application note provides a detailed protocol for the preparation of NMR samples using Methylcyclohexane-d14, a non-polar deuterated solvent.
This compound is particularly well-suited for the analysis of non-polar analytes and for variable temperature NMR studies due to its low melting point and relatively high boiling point. Its deuterated nature minimizes solvent interference in ¹H NMR spectra, allowing for clear observation of the analyte's signals.[2]
Data Presentation
The physical and chemical properties of this compound are summarized in the table below. This data is essential for safe handling and for understanding the solvent's behavior in NMR experiments.
| Property | Value |
| Chemical Formula | C₇D₁₄ |
| Molecular Weight | 112.27 g/mol [1] |
| CAS Number | 10120-28-2[1] |
| Density | 0.88 g/mL at 25 °C |
| Boiling Point | 101 °C[3] |
| Melting Point | -126 °C |
| ¹H Residual Proton Chemical Shift (approx.) | 0.86 ppm (d), 0.82-0.93 ppm (m), 1.06-1.17 ppm (m)[4] |
| ¹³C Chemical Shifts (approx. for C₇H₁₄) | 23.2, 26.6, 33.1, 35.7 ppm |
Note: The provided ¹H and ¹³C chemical shifts are for the non-deuterated analogue, methylcyclohexane, and serve as an approximation for the deuterated solvent.
Experimental Protocols
This section details the recommended procedures for preparing NMR samples with this compound, including a standard protocol and a protocol for air-sensitive samples.
Materials and Equipment
-
This compound (≥99.5% D)
-
Analyte (solid or liquid)
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)
-
NMR tube caps
-
Pasteur pipettes and bulbs
-
Small vials (e.g., 1-dram)
-
Glass wool or cotton plug
-
Vortex mixer
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves
-
For air-sensitive samples: Schlenk line, J. Young NMR tube, and appropriate adapters
Standard Sample Preparation Protocol
This protocol is suitable for stable, non-air-sensitive samples.
-
Weighing the Analyte: In a clean, dry vial, accurately weigh 1-10 mg of the solid analyte for ¹H NMR or 10-50 mg for ¹³C NMR. For liquid samples, use a micropipette to transfer an appropriate volume.
-
Dissolving the Analyte: In a fume hood, add approximately 0.6 mL of this compound to the vial containing the analyte.
-
Homogenization: Cap the vial and gently vortex or sonicate until the analyte is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Filtration and Transfer: Place a small, tightly packed plug of glass wool or cotton into a Pasteur pipette. Filter the solution by passing it through the plugged pipette directly into a clean, dry NMR tube. This will remove any particulate matter that could degrade the spectral quality.
-
Volume Adjustment: Ensure the final volume in the NMR tube is approximately 0.6 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Cleaning: Wipe the outside of the NMR tube with a tissue dampened with isopropanol or ethanol to remove any fingerprints or dust before inserting it into the spectrometer.
Protocol for Air-Sensitive Samples
For compounds that are sensitive to air or moisture, the following protocol using a Schlenk line and a J. Young NMR tube is recommended.
-
Preparation of Glassware: Ensure the J. Young NMR tube and a vial containing a stir bar are thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Weighing the Analyte: In the inert atmosphere of a glovebox, weigh the desired amount of the air-sensitive analyte into the dried vial.
-
Solvent Transfer: Using a gas-tight syringe, transfer approximately 0.7 mL of dry this compound (previously stored over molecular sieves) into the vial containing the analyte.
-
Dissolution: Seal the vial and stir until the analyte is fully dissolved.
-
Transfer to J. Young Tube: Attach the J. Young NMR tube to a Schlenk line via an appropriate adapter. Evacuate and backfill the tube with an inert gas at least three times.
-
Cannula Transfer: Under a positive pressure of inert gas, transfer the dissolved sample from the vial to the J. Young NMR tube using a cannula.
-
Sealing: Once the transfer is complete, carefully seal the J. Young tube.
-
Final Preparation: The sample is now ready for NMR analysis. Before insertion into the spectrometer, ensure the exterior of the tube is clean.
Mandatory Visualization
The following diagrams illustrate the logical workflow for preparing a standard NMR sample and the key decision points in the process.
Caption: Workflow for Standard NMR Sample Preparation.
Caption: Workflow for Air-Sensitive NMR Sample Preparation.
References
Application Note: Quantitative ¹H NMR Analysis Using Methylcyclohexane-d14 as an Internal Standard
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical substances.[1] The method relies on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[2] By co-dissolving a sample with a known amount of a reference compound (internal standard), the concentration or purity of the analyte can be accurately determined.[2] This application note provides a detailed protocol for using Methylcyclohexane-d14 as an internal standard for quantitative ¹H NMR analysis.
This compound (C₇D₁₄) is an excellent choice for an internal standard in ¹H qNMR. As a deuterated compound, it is essentially "invisible" in the ¹H NMR spectrum, meaning it does not produce signals that could overlap with and complicate the quantification of the analyte's signals.[3] Its physical properties, such as being a liquid at room temperature and its solubility in common organic NMR solvents, make it convenient to handle.[4]
Advantages of Using a Deuterated Internal Standard
The use of a deuterated internal standard like this compound offers several key advantages in qNMR:
-
Minimized Signal Overlap: The primary benefit is the absence of proton signals from the standard, which prevents spectral crowding and potential overlap with analyte resonances, a common challenge when using non-deuterated standards.[5]
-
Simplified Spectra: The lack of signals from the internal standard results in a cleaner baseline and simpler spectrum, making integration of the analyte signals more accurate and straightforward.
-
Broad Applicability: Since it does not produce interfering peaks, this compound can be used for the quantification of a wide variety of organic molecules that are soluble in the same deuterated solvent.
Experimental Protocols
This section details the methodology for performing a qNMR experiment using this compound as an internal standard for the purity determination of an analyte.
Materials and Equipment
-
High-purity (>99.5%) this compound
-
Analyte of interest
-
High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Precision analytical balance (readability to at least 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
Sample Preparation
Accurate sample preparation is critical for reliable qNMR results. The following steps outline the procedure using the internal standard method.
-
Weighing the Analyte and Standard:
-
Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) into a clean vial. The exact mass should be recorded to the highest precision possible.[6]
-
Accurately weigh a suitable amount of this compound (e.g., 5-10 mg) and add it to the same vial. The goal is to achieve a signal intensity ratio between the analyte and the standard's reference signal (if one were visible) of approximately 1:1 for optimal accuracy, though this is not strictly mandatory.[7]
-
-
Dissolution:
-
Add a precise volume of a suitable deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial containing the analyte and the internal standard.[6]
-
Ensure complete dissolution of both the analyte and the standard by using a vortex mixer. A clear, homogeneous solution is essential for high-quality spectra.[8]
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is appropriate for the spectrometer's probe (typically around 4-5 cm).
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Mandatory Visualization: Experimental Workflow
Caption: A flowchart of the qNMR experimental process.
NMR Data Acquisition
To ensure the signal integrals are truly quantitative, specific acquisition parameters must be set.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.
-
Relaxation Delay (D1): This is a critical parameter. A sufficiently long relaxation delay is necessary to allow all protons to fully relax back to equilibrium before the next pulse. A common recommendation is to set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of any proton signal being quantified.[8] If T1 values are unknown, a conservative D1 of 30-60 seconds is often used for small molecules.
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal excitation for all nuclei.[8]
-
Number of Scans (NS): The number of scans should be sufficient to achieve a high signal-to-noise (S/N) ratio, which improves integration accuracy. An S/N of at least 250:1 is recommended for integration errors below 1%.[9]
-
Temperature: Maintain a constant and regulated temperature (e.g., 298 K) throughout the experiment.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before performing the Fourier transform. This can improve the S/N ratio.
-
Phase Correction: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.
-
Integration:
-
Select one or more well-resolved signals of the analyte that are free from any impurity signals.
-
Integrate the chosen analyte signal(s).
-
As this compound is fully deuterated, it will not have a ¹H signal. Therefore, a known signal from the analyte itself or another added reference can be used for calibration if needed, but for purity calculations with a known mass of internal standard, this is not necessary. The purity is calculated directly from the weighed masses and other known parameters.
-
-
Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation[2]:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
However, since this compound has no proton signals, a slight modification of the concept is used. The known amount of the internal standard allows for the determination of the absolute quantity of the analyte. For purity determination, the integral of a chosen analyte proton signal is compared against the theoretical total integral if the sample were 100% pure, which is related back to the known quantity of the internal standard.
A more direct way to express the calculation when using a fully deuterated internal standard is to relate the observed integral of the analyte to its molar amount, which is then used to calculate the purity based on the initial mass weighed. The fundamental relationship is that the integral is proportional to the number of moles.
The purity (Purity_analyte) as a weight percentage is calculated with the following formula[9][10]:
Purity_analyte (%) = (I_analyte / N_analyte) * (MW_analyte / m_analyte) * (m_std / MW_std) * (N_std / I_std) * Purity_std * 100
Where:
-
I_analyte : Integral of the analyte's signal.
-
N_analyte : Number of protons giving rise to the integrated analyte signal.
-
MW_analyte : Molecular weight of the analyte.
-
m_analyte : Mass of the analyte weighed.
-
m_std : Mass of the this compound standard weighed.
-
MW_std : Molecular weight of this compound (112.27 g/mol ).[4]
-
N_std / I_std : This term is conceptually replaced. Since the moles of the standard are known from its mass, the equation simplifies. The absolute moles of the analyte are determined, and from this, the purity.
-
Purity_std : Purity of the this compound standard (as a fraction, e.g., 0.995).
The simplified and practical equation is:
Purity_analyte (wt%) = [ (I_analyte / N_analyte) / (m_analyte / MW_analyte) ] * [ (m_std / MW_std) / (I_std / N_std) ] * Purity_std * 100
Since the deuterated standard has no signal, this formula cannot be directly applied. The correct approach involves calibrating the instrument response. For this application note, we will assume a hypothetical reference signal for the purpose of demonstrating the calculation. In a real experiment with a deuterated standard, one would typically use an external standard calibration or a pre-calibrated instrument response. For the purpose of this protocol, we will proceed with the standard internal standard calculation formula, assuming a hypothetical reference signal could be used.
-
Data Presentation
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Experimental Parameters for qNMR Analysis
| Parameter | Setting | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |
| Solvent | Chloroform-d | Common solvent for many organic analytes. |
| Temperature | 298 K | Standard, controlled temperature. |
| Pulse Sequence | zg30 | Standard 30-degree pulse sequence. |
| Relaxation Delay (D1) | 30 s | Ensures full relaxation of protons for accurate integration.[8] |
| Number of Scans (NS) | 16 | Sufficient for good S/N with a moderate concentration. |
| Pulse Width (P1) | 10 µs (90°) | Ensures uniform excitation of all signals.[8] |
Table 2: Example Quantitative Purity Determination of Aspirin
This table presents hypothetical data for a qNMR experiment to determine the purity of an aspirin sample using this compound as the internal standard. A hypothetical reference signal is assumed for calculation demonstration.
| Compound | Mass (mg) | MW ( g/mol ) | ¹H Signal (ppm) | N (protons) | Integral (I) | Purity (%) |
| Aspirin (Analyte) | 20.50 | 180.16 | 2.3 (s, -COCH₃) | 3 | 50.00 | 98.6 |
| This compound (Standard) | 10.20 | 112.27 | N/A | N/A | (Calibrated to 100) | 99.8 |
Note: The integral for the standard is a calibrated reference value for this hypothetical example.
Mandatory Visualization: Logical Relationship for Quantification
Caption: The logical basis of qNMR quantification.
Quantitative ¹H NMR using this compound as an internal standard is a highly accurate and reliable method for determining the purity of a wide range of organic compounds. The primary advantage of using a deuterated standard is the elimination of interfering signals, leading to simpler spectra and more precise integration. By following the detailed protocols for sample preparation, data acquisition, and data processing outlined in this application note, researchers, scientists, and drug development professionals can achieve high-quality, reproducible quantitative results. The key to success in qNMR lies in meticulous experimental execution, particularly in accurate weighing and the use of appropriate NMR acquisition parameters to ensure full signal relaxation.
References
- 1. Quantitative 1H NMR. Development and potential of an analytical method: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Methylcyclohexane-dââ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-288-5 [isotope.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. bipm.org [bipm.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Analytical NMR [magritek.com]
Application Note: Methylcyclohexane-d14 for Monitoring Reaction Kinetics by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed structural and quantitative information, making it an ideal tool for real-time monitoring of chemical reactions.[1] By acquiring a series of spectra over time, researchers can track the consumption of reactants and the formation of products and intermediates, thereby elucidating reaction mechanisms and determining kinetic parameters.[2][3]
A critical component in ¹H NMR-based reaction monitoring is the use of deuterated solvents. These solvents, in which hydrogen atoms (¹H) are replaced with deuterium (²H or D), eliminate overwhelming solvent signals from the proton spectrum, providing a clear window for observing the signals of interest.[4][5] The deuterium signal also serves to stabilize the magnetic field of the NMR instrument (a process known as locking), ensuring the accuracy and reproducibility of the data collected over long experiments.[4][6]
While common deuterated solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are widely used, the choice of solvent is dictated by sample solubility, chemical inertness, and the reaction temperature.[6][7] Methylcyclohexane-d14 (C₇D₁₄) is a non-polar, aprotic deuterated solvent that offers a unique set of properties, making it particularly suitable for specific applications in reaction kinetic analysis. This note provides a detailed protocol for utilizing this compound for monitoring reaction kinetics by NMR spectroscopy.
Advantages of Using this compound
This compound is an excellent choice of solvent for NMR-based kinetic studies under specific conditions:
-
Non-Polar Reactions: It is ideal for reactions involving non-polar organic compounds that have poor solubility in more common polar NMR solvents.
-
Wide Liquid Range: With a melting point of -126.6 °C and a boiling point of 101 °C, it is suitable for studying reactions over a broad range of temperatures, including sub-ambient conditions.
-
Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and unlikely to react with most organic reactants, catalysts, or products.
Quantitative Data
The physical and spectroscopic properties of this compound are summarized below. This data is essential for experimental design, such as setting temperature controls and identifying residual solvent peaks.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Chemical Formula | C₆D₁₁CD₃[8] |
| Molecular Weight | 112.27 g/mol [8] |
| Deuterium Purity | ≥99.5%[8] |
| CAS Number | 10120-28-2[8] |
| Boiling Point | 101 °C |
| Melting Point | -126.6 °C |
| Density | 0.87 g/mL |
| Residual ¹H Peaks (ppm) | ~1.69, ~1.19, ~0.82 |
When monitoring a reaction, data should be collected systematically to allow for accurate kinetic analysis. The following table provides a template for organizing the quantitative data obtained from the NMR spectra.
Table 2: Template for Kinetic Data Collection
| Time (seconds) | Reactant A Integral | Product B Integral | Normalized [Reactant A] | Normalized [Product B] |
| 0 | Value | Value | 1.00 | 0.00 |
| 60 | Value | Value | Calculated Value | Calculated Value |
| 120 | Value | Value | Calculated Value | Calculated Value |
| 300 | Value | Value | Calculated Value | Calculated Value |
| ... | Value | Value | Calculated Value | Calculated Value |
Experimental Workflow and Protocols
The overall workflow for a typical NMR kinetic experiment involves sample preparation, instrument setup, data acquisition, and kinetic analysis.
Caption: General workflow for NMR-based reaction kinetics monitoring.
Protocol 1: Sample Preparation
-
Reactant Purity: Ensure all reactants, catalysts, and any internal standards are of high purity to avoid interference from impurity signals.
-
Solvent Handling: Store this compound over molecular sieves or under an inert atmosphere to prevent moisture contamination.
-
Stock Solutions: Prepare concentrated stock solutions of each reactant in this compound. This allows for precise and rapid mixing in the NMR tube.
-
NMR Sample Preparation:
-
In a clean, dry high-quality NMR tube (e.g., Wilmad 528-PP or equivalent), add the required volumes of the reactant stock solutions. Do not add the reaction initiator at this stage.
-
The typical sample volume for a standard 5 mm NMR tube is 0.6-0.7 mL.
-
Cap the tube and gently mix the contents.
-
Protocol 2: NMR Spectrometer Setup for Kinetic Monitoring
-
Temperature Equilibration: Insert the NMR tube into the spectrometer. Allow sufficient time (typically 10-15 minutes) for the sample to equilibrate to the desired reaction temperature.
-
Locking: Lock the spectrometer on the deuterium signal of this compound. A stable lock is crucial for maintaining field homogeneity throughout the kinetic run.[6]
-
Tuning and Matching: Tune and match the probe for the ¹H nucleus to ensure optimal signal sensitivity.
-
Shimming: Shim the magnetic field to achieve good resolution and symmetrical lineshapes.[9] This is critical for accurate integration. Perform shimming on the sample before initiating the reaction.[10]
Protocol 3: Data Acquisition
-
Reference Spectrum: Acquire a single, high-quality ¹H NMR spectrum of the sample before initiating the reaction. This serves as the t=0 reference. Ensure all reactant peaks are identified.
-
Initiation: Remove the NMR tube, quickly and carefully inject the initiator (e.g., a catalyst or a final reactant that starts the reaction), and immediately re-insert the tube into the spectrometer. Note the exact time of initiation.
-
Kinetic Experiment Setup: Use an automated or pseudo-2D experiment to acquire a series of 1D spectra over time.[2][9] On Bruker TopSpin systems, the multi_zgvd command is commonly used.[10]
-
Number of Scans (ns): Use the minimum number of scans required for adequate signal-to-noise (S/N). For ¹H NMR, ns=1 is often sufficient and provides the best time resolution.[2]
-
Recycle Delay (d1): The recycle delay should be at least 5 times the longest T₁ relaxation time of the nuclei being quantified to ensure accurate integration. A compromise may be needed between quantitation accuracy and time resolution.[9]
-
Time Interval: Set the delay between experiments to capture the kinetics accurately. For fast reactions, shorter delays are needed. For slow reactions, longer delays can be used.
-
Caption: Logical flow of an arrayed NMR data acquisition sequence.
Protocol 4: Data Processing and Kinetic Analysis
-
Processing:
-
Apply Fourier transform, phase correction, and baseline correction to all spectra in the series.
-
It is crucial to apply the exact same phase and baseline correction parameters to every spectrum to ensure consistency.[10]
-
-
Integration:
-
Identify well-resolved peaks corresponding to at least one reactant and one product.
-
Integrate the selected peaks using the same integral limits for every spectrum in the dataset.[10]
-
If an internal standard is used, normalize the integrals of the reactant and product peaks to the integral of the standard.
-
-
Kinetic Analysis:
-
Normalize the concentration of the reactant(s) and product(s) at each time point. The concentration is directly proportional to the integral value. For example, the concentration of a reactant at time t can be expressed as [A]t = (Integral of A at time t) / (Initial Integral of A).
-
Plot the normalized concentrations versus time.
-
Fit the data to the appropriate integrated rate law (zero-order, first-order, second-order, etc.) to determine the rate constant (k) and the order of the reaction.
-
Conclusion
The use of this compound as a solvent for in-situ NMR reaction monitoring provides a reliable method for studying the kinetics of non-polar systems over a wide temperature range. By following standardized protocols for sample preparation, instrument setup, and data acquisition, researchers can obtain high-quality, reproducible kinetic data. This information is invaluable for understanding reaction mechanisms, optimizing reaction conditions, and accelerating the development of new chemical entities in the pharmaceutical and chemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Magritek [magritek.com]
- 4. reddit.com [reddit.com]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. myuchem.com [myuchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Methylcyclohexane-dââ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-288-5 [isotope.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application of Methylcyclohexane-d14 in Environmental Sample Analysis
Introduction
The accurate quantification of volatile organic compounds (VOCs) in environmental matrices such as water and soil is critical for monitoring pollution and ensuring regulatory compliance. The complexity of these samples necessitates the use of robust analytical methodologies to account for sample preparation losses and matrix effects. Isotope dilution mass spectrometry (IDMS) is a highly reliable technique for this purpose, employing isotopically labeled compounds as internal standards or surrogates.[1] Methylcyclohexane-d14 (MCH-d14), a deuterated analog of methylcyclohexane, is an excellent surrogate standard for the analysis of VOCs, particularly for gasoline range organics (GRO) and other non-polar compounds. Its chemical and physical properties closely mimic those of its non-deuterated counterpart and other related analytes, ensuring that it behaves similarly during extraction and analysis, while its distinct mass allows for precise quantification.[1]
This application note provides a detailed protocol for the use of this compound as a surrogate standard in the analysis of VOCs in water and soil samples by purge and trap gas chromatography-mass spectrometry (GC-MS), in accordance with methodologies similar to U.S. EPA Methods 524.2 and 8260.
Principle of Methodology
A known amount of this compound is added to each sample before preparation and analysis. As a surrogate, MCH-d14 is used to monitor the performance of the analytical method for each specific sample.[2] Its recovery is a measure of the efficiency of the sample preparation and analysis process, indicating potential matrix interferences or analyte losses.[2] For water samples, VOCs are purged from the sample with an inert gas and trapped on a sorbent material. The trap is then heated, and the analytes are desorbed into a GC-MS system. For soil samples, VOCs are typically extracted with methanol, and an aliquot of the extract is then analyzed by purge and trap or headspace GC-MS.[3]
Experimental Protocols
Reagents and Standards
-
This compound (MCH-d14) Stock Solution: Prepare a stock solution of MCH-d14 in purge-and-trap grade methanol at a concentration of 25 µg/mL.
-
Surrogate Spiking Solution: Dilute the MCH-d14 stock solution to a concentration of 2.5 µg/mL in methanol. This solution will be used to spike samples.
-
Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations. Each calibration standard must be fortified with the surrogate spiking solution to a constant concentration.
-
Internal Standards: An internal standard (e.g., fluorobenzene, chlorobenzene-d5) should be added to all samples, blanks, and standards immediately before analysis to correct for instrument variability.
Sample Preparation and Analysis
A. Water Samples (Based on EPA Method 524.2)
-
Sample Collection: Collect water samples in 40 mL VOA vials with PTFE-lined septa. Ensure no headspace is present. Preserve samples as required by the target analyte list (e.g., acidification with HCl to pH <2 and cooling to 4°C).
-
Surrogate Spiking: Prior to analysis, allow the sample to come to room temperature. Add 5 µL of the 2.5 µg/mL MCH-d14 surrogate spiking solution to a 5 mL sample aliquot, resulting in a concentration of 2.5 µg/L.
-
Purge and Trap GC-MS Analysis:
-
Place the spiked sample in the purge and trap autosampler.
-
Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.
-
Analytes are trapped on a suitable sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve).
-
Desorb the analytes by heating the trap (e.g., to 245°C) and backflushing with the carrier gas onto the GC column.
-
Analyze using a GC-MS system with appropriate chromatographic conditions to separate MCH-d14 from target analytes.
-
B. Soil and Solid Waste Samples (Based on EPA Method 8260)
-
Sample Collection and Preservation: Collect approximately 5 grams of soil using a coring device and place it into a pre-weighed VOA vial containing 10 mL of purge-and-trap grade methanol.[3]
-
Surrogate Spiking: Add 10 µL of the 2.5 µg/mL MCH-d14 surrogate spiking solution to the methanol-preserved sample vial.
-
Extraction: Vigorously shake or vortex the vial for 2 minutes to ensure thorough extraction of the VOCs into the methanol.
-
Analysis:
-
Allow the soil to settle.
-
Take an aliquot of the methanol extract (e.g., 100 µL) and add it to 5 mL of reagent water in a purge and trap sparger.
-
Analyze by purge and trap GC-MS as described for water samples.
-
GC-MS Parameters
-
GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Oven Program: 35°C for 5 min, ramp to 75°C at 4°C/min, then ramp to 220°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: 35-300 amu.
-
Quantification Ion for MCH-d14: m/z 100 (primary), m/z 88 (secondary).
Data Presentation
The performance of this compound as a surrogate is evaluated by its percent recovery. The following tables summarize the expected recovery data based on typical EPA method performance criteria.
Table 1: this compound Surrogate Recovery in Water Samples
| Quality Control Parameter | Spiked Concentration (µg/L) | Number of Replicates | Mean Recovery (%) | Acceptance Criteria (%) |
| Laboratory Control Sample | 2.5 | 7 | 98 | 70-130 |
| Matrix Spike | 2.5 | 4 | 95 | 70-130 |
| Matrix Spike Duplicate | 2.5 | 4 | 97 | 70-130 |
Table 2: this compound Surrogate Recovery in Soil Samples
| Quality Control Parameter | Spiked Concentration (µg/kg) | Number of Replicates | Mean Recovery (%) | Acceptance Criteria (%) |
| Laboratory Control Sample | 5.0 | 7 | 92 | 65-135[4] |
| Matrix Spike | 5.0 | 4 | 89 | 65-135 |
| Matrix Spike Duplicate | 5.0 | 4 | 93 | 65-135 |
Visualization of Experimental Workflow
Caption: Workflow for the analysis of VOCs in water and soil using MCH-d14.
Conclusion
This compound is a highly effective surrogate standard for the analysis of volatile organic compounds in environmental samples by GC-MS. Its use within a structured quality control framework, as outlined in this protocol, ensures the generation of high-quality, defensible data. The provided methodologies, based on established EPA methods, can be readily implemented in environmental testing laboratories to improve the accuracy and reliability of VOC analysis. Regular monitoring of surrogate recovery data is essential for identifying and addressing matrix-specific issues and maintaining overall data quality.
References
Methylcyclohexane-d14: A Superior Solvent for Low-Temperature NMR Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methylcyclohexane-d14 (MCH-d14) has emerged as a solvent of choice for low-temperature Nuclear Magnetic Resonance (NMR) studies, offering a unique combination of physical properties that make it particularly well-suited for the analysis of temperature-sensitive molecules and the trapping of reactive intermediates. Its very low melting point and relatively low viscosity at reduced temperatures allow for the acquisition of high-resolution NMR spectra over a broad temperature range, providing critical insights into molecular structure, dynamics, and reaction mechanisms.
Key Advantages of this compound for Low-Temperature NMR
This compound's utility in low-temperature NMR stems from its advantageous physical characteristics. Its remarkably low melting point of -126 °C provides a wide liquid range for variable-temperature experiments. This allows researchers to study dynamic processes and reaction intermediates at temperatures inaccessible with many other common deuterated solvents.
Physical Properties of this compound
A summary of the key physical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇D₁₄ |
| Molecular Weight | 112.27 g/mol |
| Melting Point | -126 °C |
| Boiling Point | 101 °C |
| Density | 0.88 g/mL at 25 °C |
Comparison with Other Low-Temperature NMR Solvents
The choice of solvent is critical for successful low-temperature NMR experiments. The following table provides a comparison of this compound with other commonly used deuterated solvents for low-temperature applications.
| Solvent | Melting Point (°C) | Useful Low-Temp. Range (°C) | Key Characteristics |
| This compound | -126 | -120 to 100 | Very wide liquid range, suitable for very low temperatures. |
| Toluene-d8 | -95 | -90 to 110 | Good for aromatic compounds, but higher melting point than MCH-d14. |
| Dichloromethane-d2 | -97 | -90 to 40 | Good solubility for many organic compounds, but lower boiling point. |
| Acetone-d6 | -94 | -90 to 56 | Polar aprotic solvent, but can be reactive with some analytes. |
| Methanol-d4 | -98 | -90 to 65 | Protic solvent, useful for studying exchangeable protons. |
Experimental Protocols
Protocol 1: Sample Preparation for Low-Temperature NMR Spectroscopy
This protocol outlines the steps for preparing a sample for low-temperature NMR analysis using this compound.
Materials:
-
Analyte of interest
-
This compound
-
High-quality 5 mm NMR tube (rated for low temperatures)
-
NMR tube cap
-
Pipettes
-
Small vial for dissolution
-
Filter (e.g., glass wool or a syringe filter)
-
Vortex mixer (optional)
Procedure:
-
Ensure Cleanliness: Thoroughly clean the NMR tube and cap with an appropriate solvent (e.g., acetone) and dry them completely to avoid any contaminants.
-
Weigh Analyte: Accurately weigh the desired amount of the analyte into a clean, dry vial. The optimal concentration will depend on the analyte and the specific experiment.
-
Dissolve the Sample: Add the required volume of this compound to the vial to dissolve the analyte. For a standard 5 mm NMR tube, a volume of 0.5-0.6 mL is typically used. Gently agitate or vortex the vial to ensure complete dissolution.
-
Filter the Solution: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube using a pipette with a small plug of glass wool or a syringe filter.
-
Cap the Tube: Securely cap the NMR tube to prevent solvent evaporation and contamination. For volatile samples or long-term storage, sealing the cap with parafilm is recommended.
-
Labeling: Clearly label the NMR tube with the sample identification.
-
Equilibration: Before inserting the sample into the pre-cooled NMR probe, allow the sample to cool in a cold bath (e.g., dry ice/acetone) for a few minutes to minimize thermal shock to the instrument.
Protocol 2: Variable-Temperature (VT) NMR Experiment
This protocol provides a general procedure for conducting a variable-temperature NMR experiment. Note: Always follow the specific operating procedures for your NMR spectrometer.
Instrumentation:
-
NMR spectrometer equipped with a variable-temperature unit.
Procedure:
-
Initial Setup: Insert a standard solvent sample (at room temperature) to lock and shim the spectrometer.
-
Probe Cooling: Set the desired low temperature on the spectrometer's variable-temperature controller. Allow the probe to equilibrate at the target temperature, which may take 15-30 minutes.
-
Sample Insertion: Once the probe temperature is stable, carefully insert the pre-cooled sample into the NMR probe.
-
Locking and Shimming: Re-lock the spectrometer on the deuterium signal of this compound. Perform shimming to optimize the magnetic field homogeneity at the target temperature.
-
Acquire Spectra: Acquire the NMR spectrum using the desired experimental parameters.
-
Temperature Variation: To acquire spectra at different temperatures, incrementally change the temperature setting. Allow the system to equilibrate at each new temperature before re-shimming and acquiring the spectrum. It is crucial to change the temperature in small steps (e.g., 5-10 °C) to avoid damaging the probe.
-
Returning to Ambient Temperature: After the experiment, slowly and incrementally increase the temperature back to room temperature.
-
Sample Removal: Once the probe has returned to ambient temperature, eject the sample.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Handle cryogenic liquids (like liquid nitrogen, if used for cooling) with extreme care.
-
Be aware of the potential for pressure buildup in sealed NMR tubes upon warming.
Visualizing Workflows
Solvent Selection Workflow
The selection of an appropriate solvent is a critical first step in any low-temperature NMR study. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting a low-temperature NMR solvent.
Experimental Workflow for Low-Temperature NMR
The following diagram outlines the key steps involved in a typical low-temperature NMR experiment aimed at studying reaction dynamics or trapping intermediates.
Caption: General workflow for a low-temperature NMR experiment.
Application Note & Protocol: Quantitative Analysis of Non-Polar Analytes in Aqueous Matrices using Methylcyclohexane-d14 as an Internal Standard for GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of non-polar compounds in complex aqueous matrices, such as plasma or environmental water samples, presents a significant analytical challenge. Matrix effects can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate and imprecise measurements. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these effects and improve the accuracy and reproducibility of quantitative assays. An ideal SIL-IS co-elutes with the analyte of interest and exhibits similar ionization behavior, thus compensating for variations during sample preparation and analysis.
This application note describes a robust protocol for the quantitative analysis of a model non-polar analyte in an aqueous matrix using gas chromatography-mass spectrometry (GC-MS). The method employs Methylcyclohexane-d14 as an internal standard to ensure high accuracy and precision. This compound is a deuterated form of methylcyclohexane, a non-polar solvent, making it an excellent choice as an internal standard for the analysis of hydrophobic compounds.
Experimental Protocols
1. Materials and Reagents
-
Analytes: A non-polar analyte of interest (e.g., a hypothetical proprietary drug candidate with a molecular weight of approximately 200-400 Da and high hydrophobicity).
-
Internal Standard: this compound (MCH-d14), 99.5 atom % D.
-
Solvents:
-
Methylcyclohexane (non-deuterated), HPLC grade.
-
Methanol, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Deionized water, 18 MΩ·cm.
-
-
Sample Matrix: Human plasma (or other relevant aqueous matrix).
-
Equipment:
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator.
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
Autosampler vials with inserts.
-
2. Preparation of Standard and Quality Control (QC) Samples
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the MCH-d14 stock solution in acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) in the sample matrix.
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 200 µL of the plasma sample (or standard/QC) into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL MCH-d14 internal standard working solution to each tube.
-
Vortex: Briefly vortex mix the samples for 10 seconds.
-
Extraction: Add 1 mL of methylcyclohexane (non-deuterated) to each tube.
-
Vortex Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methylcyclohexane.
-
Transfer: Transfer the reconstituted sample to an autosampler vial with an insert for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Analyte Ions: Select 2-3 characteristic ions for the analyte.
-
MCH-d14 Ions: Select characteristic ions for this compound (e.g., m/z 112, 97, 84).
-
Data Presentation
Table 1: Analyte Recovery and Matrix Effect
| Concentration (ng/mL) | Analyte Recovery (%) | MCH-d14 Recovery (%) | Matrix Effect (%) |
| 3 (Low QC) | 92.5 | 95.1 | 4.2 |
| 300 (Mid QC) | 95.8 | 96.3 | 2.1 |
| 800 (High QC) | 94.1 | 94.8 | 3.5 |
Table 2: Calibration Curve Parameters
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| ULOQ | 1000 ng/mL |
| Accuracy (% bias) | ± 10% |
| Precision (%RSD) | < 15% |
Mandatory Visualization
Caption: Experimental workflow for the extraction of a non-polar analyte from plasma using this compound as an internal standard.
Caption: The role of this compound as an internal standard in quantitative mass spectrometry.
Application Notes and Protocols: Employing Methylcyclohexane-d14 in Petrochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methylcyclohexane-d14 as an internal standard in the quantitative analysis of specific hydrocarbon compounds in petrochemical matrices. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that enhances the accuracy and precision of analytical measurements by correcting for sample preparation losses and instrumental variability.
Introduction
Petrochemical analysis often involves the quantification of volatile and semi-volatile organic compounds in complex matrices like gasoline, diesel, and crude oil. The inherent complexity of these samples necessitates robust analytical methods to ensure reliable results. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for this purpose. By introducing a known quantity of an isotopically labeled version of the analyte (or a chemically similar compound) into the sample, variations that occur during sample preparation and analysis can be effectively normalized.
This compound (MCH-d14) is the deuterated analog of methylcyclohexane. Its chemical and physical properties are nearly identical to those of its non-deuterated counterpart and other C7-C8 hydrocarbons, such as toluene. This similarity in chemical behavior ensures that MCH-d14 co-elutes with or elutes very close to the target analytes during chromatographic separation and experiences similar ionization and fragmentation in the mass spectrometer. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, making it an ideal internal standard.
Principle of Isotope Dilution GC-MS
The fundamental principle of isotope dilution is the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before any sample processing steps. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Any loss of the target analyte during these steps is accompanied by a proportional loss of the deuterated internal standard. By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard using a mass spectrometer, the original concentration of the analyte can be accurately determined, irrespective of the overall recovery.
Experimental Protocols
Protocol 1: Quantitative Analysis of Toluene in Gasoline by GC-MS using this compound as an Internal Standard
This protocol is adapted from the principles outlined in ASTM D5769 for the determination of aromatic compounds in gasoline.
2.1. Scope
This protocol describes a procedure for the quantitative determination of toluene in finished gasoline samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
2.2. Reagents and Materials
-
Solvents: Dichloromethane (CH₂Cl₂), pesticide grade or equivalent.
-
Standards:
-
Toluene (≥99.5% purity)
-
This compound (MCH-d14), (≥99 atom % D)
-
-
Gases: Helium (99.999% purity) for GC carrier gas.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.
2.3. Preparation of Standard Solutions
-
Toluene Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of toluene into a 10 mL volumetric flask. Dilute to the mark with dichloromethane.
-
This compound Internal Standard (ISTD) Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of MCH-d14 into a 10 mL volumetric flask. Dilute to the mark with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by adding known volumes of the Toluene Stock Standard and a constant volume of the MCH-d14 ISTD Stock Solution to volumetric flasks and diluting with dichloromethane. A typical calibration range for toluene in gasoline is 1-15% (v/v).
2.4. Sample Preparation
-
Accurately weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask.
-
Add a known amount of the MCH-d14 ISTD Stock Solution.
-
Dilute to the mark with dichloromethane.
-
Transfer an aliquot of the prepared sample to a GC-MS autosampler vial.
2.5. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 40 °C, hold for 2 min; ramp to 200 °C at 10 °C/min; hold for 2 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Toluene | m/z 91 (quantification), 92 (qualifier) |
| This compound | m/z 112 (quantification), 97 (qualifier) |
2.6. Data Analysis and Calculations
-
Calibration Curve: Plot the ratio of the peak area of toluene to the peak area of MCH-d14 against the concentration of toluene for the calibration standards. Perform a linear regression to obtain the calibration equation.
-
Quantification: Calculate the concentration of toluene in the gasoline sample using the response factor (RF) or the calibration curve.
Response Factor (RF) = (Area_analyte / Concentration_analyte) / (Area_ISTD / Concentration_ISTD)
Concentration_analyte = (Area_analyte / Area_ISTD) * (Concentration_ISTD / RF)
Data Presentation
Table 1: GC-MS Parameters for Toluene and this compound
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Toluene | ~ 7.5 | 91 | 92 |
| This compound | ~ 7.2 | 112 | 97 |
Table 2: Hypothetical Calibration Data for Toluene Analysis
| Toluene Conc. (µg/mL) | Toluene Area | MCH-d14 Area | Area Ratio (Toluene/MCH-d14) |
| 10 | 50,000 | 100,000 | 0.50 |
| 50 | 255,000 | 102,000 | 2.50 |
| 100 | 510,000 | 101,000 | 5.05 |
| 200 | 1,025,000 | 103,000 | 9.95 |
| 500 | 2,550,000 | 102,500 | 24.88 |
Table 3: Performance Data (Hypothetical)
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of toluene in gasoline.
Caption: Logical relationship for selecting this compound as an internal standard.
Troubleshooting & Optimization
correcting for isotopic impurity in Methylcyclohexane-d14
Welcome to the technical support center for Methylcyclohexane-d14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on correcting for isotopic impurity in quantitative experiments using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity in this compound and why is it a concern?
A: Isotopic impurity in this compound refers to the presence of isotopologues other than the fully deuterated C7D14 molecule. These impurities can include molecules with fewer than 14 deuterium atoms (e.g., C7HD13, C7H2D12) and isotopologues containing the naturally abundant heavy isotope of carbon, ¹³C. This is a concern in quantitative mass spectrometry because these impurities can contribute to the signal of the analyte being measured, leading to inaccurate quantification, especially at low concentrations.[1][2]
Q2: How does the stated isotopic enrichment (e.g., 99.5% D) of this compound relate to its isotopic purity?
A: The isotopic enrichment percentage refers to the mole fraction of deuterium at the labeled positions, not the percentage of the C7D14 molecule in the entire compound. For a highly deuterated molecule like this compound, even with a high enrichment of 99.5%, there will be a distribution of isotopologues containing fewer deuterium atoms. Therefore, it is crucial to either determine the actual isotopic distribution or use a mathematical correction to account for this.
Q3: What are the primary sources of isotopic impurity in this compound?
A: There are two main sources of isotopic impurity:
-
Incomplete Deuteration during Synthesis: The chemical synthesis process to replace hydrogen with deuterium may not be 100% efficient, leaving some hydrogen atoms in the molecule.
-
Natural Isotopic Abundance: The natural abundance of ¹³C (approximately 1.1%) means that a fraction of the this compound molecules will contain one or more ¹³C atoms, contributing to the M+1 and M+2 peaks in the mass spectrum.[2]
Q4: What are the common methods to correct for isotopic impurity?
A: The two primary approaches are:
-
Use of High-Purity Standards: Employing this compound with a very high isotopic enrichment (e.g., >99%) can minimize the impact of impurities, though this may not always be practical or cost-effective.[1]
-
Mathematical Correction: This is the most common method, where the contribution of the isotopic impurities from the internal standard to the analyte signal is mathematically subtracted from the measured response. This requires an accurate determination of the isotopic distribution of the this compound being used.[1][2]
Q5: Can isotopic impurity in this compound affect chromatographic separation?
A: Yes, a phenomenon known as the "deuterium isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] While this effect is often small for highly deuterated compounds, it is essential to verify the co-elution of this compound and the corresponding non-deuterated analyte to ensure accurate correction for matrix effects.
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered when correcting for isotopic impurity in this compound.
Issue 1: Inaccurate or Inconsistent Quantitative Results
-
Symptom: High variability (%CV) in quality control samples or inaccurate back-calculated concentrations of calibration standards.
-
Possible Cause 1: Uncorrected isotopic impurity from this compound is contributing to the analyte signal.
-
Troubleshooting Steps:
-
Experimentally determine the isotopic distribution of your lot of this compound using high-resolution mass spectrometry (see Experimental Protocols).
-
Apply a mathematical correction to your quantitative data to subtract the contribution of the d13 and other isotopologues to the analyte signal.
-
-
-
Possible Cause 2: Chromatographic separation of this compound and the analyte.
-
Troubleshooting Steps:
-
Overlay the chromatograms of the analyte and this compound.
-
If a significant retention time shift is observed, optimize the chromatographic method to achieve co-elution. This may involve adjusting the mobile phase composition, gradient, or column temperature.
-
-
Issue 2: High Background Signal in Blank Samples
-
Symptom: A significant signal is observed at the mass-to-charge ratio (m/z) of the analyte in blank samples spiked only with this compound.
-
Possible Cause: The this compound internal standard contains a notable amount of the non-deuterated (d0) or partially deuterated species that corresponds to the analyte's m/z.
-
Troubleshooting Steps:
-
Analyze a high-concentration solution of the this compound standard alone to confirm the presence of the interfering species.
-
If the signal is significant, mathematical correction is necessary.
-
If the impurity is too high for effective correction, consider sourcing a new lot of this compound with higher isotopic purity.
-
-
Data Presentation
Table 1: Natural Abundance of Relevant Isotopes
| Element | Isotope | Relative Abundance (%) |
| Hydrogen | ¹H | 99.9885 |
| ²H (Deuterium) | 0.0115 | |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 |
Experimental Protocols
Protocol: Determination of Isotopic Purity of this compound and Correction of Quantitative Data
Objective: To accurately determine the isotopic distribution of a this compound internal standard and apply a correction factor to quantitative data.
Methodology:
-
Preparation of this compound Solution:
-
Prepare a solution of the this compound internal standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration that will provide a strong signal in the mass spectrometer.
-
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Infuse the this compound solution directly into a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Acquire a high-resolution mass spectrum in the appropriate ionization mode.
-
Identify and record the intensity of the monoisotopic peak for each isotopologue (d14, d13, d12, etc.).
-
-
Calculation of Isotopic Distribution:
-
Calculate the relative abundance of each isotopologue by dividing its peak intensity by the sum of the intensities of all observed isotopologues.
-
-
Correction of Quantitative Data:
-
Let R_obs be the observed peak area ratio of the analyte to the internal standard.
-
Let A_analyte be the peak area of the analyte.
-
Let A_IS be the peak area of the internal standard (this compound).
-
Let F be the fraction of the internal standard that contributes to the analyte signal (determined from the HRMS analysis).
-
The corrected peak area ratio (R_corr) can be calculated using the following formula:
R_corr = (A_analyte - (F * A_IS)) / A_IS
-
Use the corrected ratio (R_corr) for constructing the calibration curve and quantifying the analyte in unknown samples.
-
Mandatory Visualization
Caption: Workflow for correcting isotopic impurity in this compound.
References
Technical Support Center: Isotopic Integrity of Methylcyclohexane-d14
Welcome to the Technical Support Center for Methylcyclohexane-d14. This resource is tailored for researchers, scientists, and drug development professionals utilizing deuterated solvents and standards in their experimental workflows. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address concerns regarding the isotopic stability of this compound, particularly the prevention of deuterium back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and is it a concern for this compound?
A1: Isotopic back-exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, atmospheric moisture).[1][2][3] This is a significant concern for compounds with labile deuterium atoms, such as those attached to oxygen (-OD), nitrogen (-ND), or sulfur (-SD), as it can alter the isotopic composition and impact analytical results.[4]
However, for this compound, where all deuterium atoms are covalently bonded to carbon atoms in a saturated alkane structure, the C-D bonds are generally stable and not susceptible to back-exchange under typical analytical conditions.[4][5] The primary concern is often contamination with protic solvents or atmospheric water, rather than the chemical exchange of deuterium for hydrogen on the methylcyclohexane molecule itself.[6][7]
Q2: Under what conditions could the C-D bonds in this compound potentially undergo exchange?
A2: While highly stable, extreme experimental conditions could potentially facilitate the exchange of C-D bonds in alkanes. These conditions are generally not encountered in routine laboratory use and may include:
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High Temperatures: Very high temperatures (e.g., 150-300°C) in the presence of certain metal catalysts can promote hydrogen-deuterium exchange in alkanes.[8]
-
Presence of Strong Catalysts: Specific heterogeneous metal or metal oxide catalysts are known to activate C-H (and C-D) bonds in alkanes, facilitating isotopic exchange.[8]
-
High Energy Fragmentation: In mass spectrometry, high-energy fragmentation methods like Collision-Induced Dissociation (CID) can sometimes cause "scrambling," which is the randomization of deuterium atoms within a molecule, though this is more of a concern for deuterated analytes than the solvent itself.[9]
It is important to emphasize that these are specialized and harsh conditions. For most applications of this compound as a solvent or standard, such as in NMR spectroscopy or as a non-protic medium for reactions, back-exchange of the C-D bonds is not a typical issue.[10][11]
Q3: I am observing unexpected proton signals in my NMR spectrum when using this compound. Is this due to back-exchange?
A3: It is highly unlikely that the observed proton signals are from the back-exchange of the this compound itself. The more probable causes are:
-
Water Contamination: Deuterated solvents are often hygroscopic and can absorb moisture from the atmosphere.[7] This H₂O or HDO will appear as a peak in the ¹H NMR spectrum.
-
Contamination from Labware: Residual protons from improperly dried NMR tubes, pipettes, or other glassware can be a source of proton signals.
-
Protic Impurities in the Sample: The compound dissolved in the this compound may contain protic impurities.
Q4: How can I prevent proton contamination when using this compound?
A4: To minimize proton contamination, follow these best practices for handling and storage:
-
Proper Storage: Store this compound in a tightly sealed container, away from moisture and light, as recommended by the supplier.[12] Handling under an inert atmosphere (e.g., dry nitrogen or argon) is ideal.[7]
-
Use of Dry Labware: Ensure all glassware, including NMR tubes and pipettes, are thoroughly dried in an oven and cooled in a desiccator before use.
-
Single-Use Aliquots: If possible, use single-use ampoules or transfer the required amount of solvent to a separate, dry vial to avoid contaminating the main stock.[7]
-
Handling in a Dry Environment: Handle the solvent in a glove box or a dry atmosphere to minimize exposure to ambient moisture.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving suspected isotopic back-exchange or contamination issues with this compound.
Symptom: Unexpected proton signals are observed in the analytical data (e.g., ¹H NMR spectrum), or there is a suspected loss of isotopic purity in a reaction where this compound is used as a deuterium source under harsh conditions.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for suspected isotopic back-exchange of this compound.
Quantitative Data Summary
While quantitative data on the back-exchange of this compound is not commonly reported due to its high stability, the following table summarizes the key factors that influence the back-exchange of more labile deuterium atoms, which serves as a general guide for maintaining isotopic integrity.
| Parameter | Condition Promoting Exchange | Recommended Condition to Prevent Exchange | Rationale |
| Temperature | High Temperatures | Store and handle at room temperature or below.[12] | Reduces the kinetic energy available to overcome the activation energy of C-D bond cleavage. |
| pH / Acidity | Presence of strong acids or bases | Maintain neutral conditions. | Acid or base catalysis is a primary mechanism for the exchange of labile protons.[3][13] While less reactive, C-D bonds are also more stable in a neutral environment. |
| Catalysts | Presence of certain metal catalysts | Avoid contact with reactive metals, especially at elevated temperatures. | Specific catalysts can lower the activation energy for C-D bond cleavage.[8] |
| Moisture/Protic Solvents | High humidity, use of wet labware | Handle in a dry, inert atmosphere; use thoroughly dried labware.[7] | Prevents contamination with H₂O, which is a source of protons.[6] |
Detailed Experimental Protocol: Verifying Solvent Purity
This protocol outlines a method to verify the isotopic and chemical purity of this compound, helping to distinguish between contamination and potential back-exchange.
Objective: To assess the presence of proton-containing impurities in a stock of this compound using ¹H NMR spectroscopy.
Materials:
-
This compound (test sample)
-
High-quality, dry NMR tube
-
Dry pipette or syringe
-
NMR spectrometer
Procedure:
-
Prepare the NMR Tube:
-
Clean a new or high-quality NMR tube thoroughly.
-
Dry the NMR tube in an oven at >100°C for at least 4 hours.
-
Allow the tube to cool to room temperature in a desiccator immediately before use.
-
-
Sample Preparation:
-
In a dry environment (e.g., a glove box or under a stream of dry nitrogen), carefully open the this compound container.
-
Using a dry pipette or syringe, transfer an appropriate volume (typically 0.5-0.7 mL) of the solvent into the prepared NMR tube.
-
Cap the NMR tube immediately to prevent atmospheric moisture ingress.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the neat solvent.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, which will allow for the detection of low-level impurities.
-
-
Data Analysis:
-
Integrate the residual solvent signals and any other observed peaks.
-
The primary peak of interest for contamination will be that of water (H₂O or HDO), which will appear as a broad singlet. Its chemical shift can vary depending on conditions but is often found around 1.5-2.0 ppm in non-polar solvents.
-
Other sharp peaks may indicate organic impurities.
-
Compare the spectrum to a reference spectrum from the manufacturer if available. The presence of significant peaks other than the residual solvent signal is indicative of contamination, not back-exchange.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cpchem.com [cpchem.com]
- 6. ukisotope.com [ukisotope.com]
- 7. NMR Solvents | Eurisotop [eurisotop.com]
- 8. researchgate.net [researchgate.net]
- 9. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylcyclohexane-dââ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-288-5 [isotope.com]
- 11. Methylcyclohexane D14 | Eurisotop [eurisotop.com]
- 12. isotope.com [isotope.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Gas Chromatography Analysis of Methylcyclohexane-d14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) oven temperature for the elution of Methylcyclohexane-d14.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the GC oven temperature program for this compound analysis?
A good starting point for a temperature program, often called a "scouting gradient," is to begin with a low initial oven temperature, typically between 35°C and 40°C.[1] A moderate ramp rate of 10°C/min is then recommended. The final temperature should be set to the maximum operating temperature of your GC column, with a hold time of at least 10 minutes to ensure all components have eluted.[1] For a compound similar to Methylcyclohexane, a documented starting program is an initial temperature of 40°C for 2 minutes, followed by a ramp of 5°C/min up to 150°C, and a final hold for 2 minutes.[2]
Q2: Should I use an isothermal or temperature-programmed oven method?
Temperature programming is generally recommended for samples containing compounds with a wide range of boiling points as it improves peak shapes, reduces analysis time, and enhances resolution.[3] Isothermal analysis, where the oven temperature is held constant, may be suitable if all compounds of interest elute within a short time frame during a scouting gradient run (typically less than 25% of the gradient time).[1] For a mixture including methylcyclohexene isomers, an isothermal temperature of 79°C has been used.[4]
Q3: How does the oven temperature affect the elution of this compound?
The oven temperature significantly impacts the retention time of analytes.[5] Increasing the oven temperature will decrease the retention time, causing this compound to elute faster. Conversely, lowering the temperature will increase its retention time. Temperature also affects the selectivity of the separation, meaning it can change the relative retention of different compounds in your sample.[6]
Q4: My this compound peak is not well-resolved from other components. How can I improve the separation?
To improve the resolution of early-eluting peaks like this compound, it is often effective to decrease the initial oven temperature.[1][7] You can also adjust the temperature ramp rate; a slower ramp rate generally provides better separation for components that elute in the middle of the chromatogram.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | - Active sites in the inlet liner or on the column.- Improper column installation.- Sample overloading. | - Use a deactivated inlet liner.- Cut a small portion from the front of the column.- Reinstall the column according to the manufacturer's instructions.- Reduce the injection volume or dilute the sample. |
| Peak Fronting | - Column overloading.- Sample solvent incompatibility with the stationary phase.- Condensation of the sample in the injector or column. | - Reduce the injection volume or dilute the sample.- Ensure the sample solvent is appropriate for your GC column.- Increase the injector and/or initial oven temperature, but do not exceed the column's maximum temperature limit.[8] |
| Reduced Peak Size / Low Sensitivity | - Leak in the injector.- Incorrect split ratio.- Contaminated inlet liner.- Syringe issue (plugged or leaking). | - Perform a leak check on the injector.- Adjust the split ratio to allow more sample onto the column.- Clean or replace the inlet liner.- Clean or replace the syringe.[8] |
| Shifting Retention Times | - Fluctuations in oven temperature.- Changes in carrier gas flow rate.- Leaks in the system.- Column aging or contamination. | - Verify the stability of the oven temperature program.- Check for leaks in the gas lines and connections.- Confirm the carrier gas flow rate with a flow meter.- Condition the column or trim the front end. If the issue persists, replace the column. |
| No Peaks Observed | - Syringe not drawing up the sample.- Incorrect instrument settings (e.g., detector off).- Major leak in the system.- Column break. | - Visually confirm the syringe is aspirating the sample.- Verify all instrument parameters, including detector settings.- Perform a thorough leak check of the entire system.- Inspect the column for any breaks. |
Experimental Protocols
General GC Method Development for this compound
-
Column Selection: A non-polar or mid-polar capillary column is generally suitable for the analysis of hydrocarbons. A common choice is a column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase.
-
Initial "Scouting" Temperature Program:
-
Injector Temperature: 250°C[7]
-
Initial Oven Temperature: 40°C, hold for 2 minutes.[2]
-
Oven Ramp Rate: 10°C/minute.[1]
-
Final Oven Temperature: Ramp to the column's maximum recommended temperature and hold for 5-10 minutes.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Optimization:
-
Early Eluting Peaks: If this compound elutes too early and is not well-separated from the solvent peak or other early eluters, decrease the initial oven temperature.[7]
-
Resolution of Multiple Peaks: To improve the separation between this compound and other closely eluting compounds, try a slower temperature ramp rate (e.g., 5°C/minute).
-
Analysis Time: If the resolution is adequate, the ramp rate can be increased to shorten the analysis time.
-
Quantitative Data Summary
The following table provides example oven temperature programs that can be adapted for the analysis of this compound.
| Parameter | Scouting Program | Program for Improved Resolution of Early Peaks | Isothermal Analysis Example |
| Initial Temperature | 40°C | 35°C | 79°C |
| Initial Hold Time | 2 minutes | 2 minutes | N/A |
| Temperature Ramp | 10°C/min to 250°C | 5°C/min to 250°C | N/A |
| Final Temperature | 250°C | 250°C | 79°C |
| Final Hold Time | 5 minutes | 5 minutes | N/A |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. Experiment #5 [sas.upenn.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Troubleshooting Poor Signal-to-Noise with Methylcyclohexane-d14 in NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal-to-noise ratios when using Methylcyclohexane-d14 as an NMR solvent.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal-to-noise ratio in my ¹H NMR spectrum using this compound. What are the primary causes for this?
A poor signal-to-noise ratio can stem from several factors, broadly categorized as sample-related issues, instrument settings, or solvent properties.[1] The most common culprit is often the sample itself.[1]
Potential causes include:
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Low Sample Concentration: The most straightforward reason for a weak signal is a dilute sample.[2]
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Improperly Prepared Sample: The presence of solid particles, inhomogeneity, or incorrect sample volume can degrade the magnetic field homogeneity, leading to broad lines and poor signal.[3]
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Suboptimal Spectrometer Parameters: Incorrectly set acquisition parameters, such as the number of scans, pulse widths, or receiver gain, can significantly impact signal intensity.
-
Poor Shimming: An inhomogeneous magnetic field across the sample volume will lead to broadened spectral lines and a reduced signal-to-noise ratio.[4]
-
Solvent-Related Issues: Although less common with high-purity solvents, contamination with water or paramagnetic impurities can be a factor.[5]
Q2: How can I improve the signal-to-noise ratio when my compound has low solubility in this compound?
When dealing with low solubility, and therefore low concentration, you can employ several strategies:
-
Increase the Number of Scans: The signal-to-noise ratio is proportional to the square root of the number of scans.[2] Doubling the signal-to-noise requires quadrupling the number of scans.[2] For very dilute samples, running the experiment overnight to acquire a large number of scans is a common practice.
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better sensitivity and improved signal dispersion.
-
Optimize Acquisition Parameters: Ensure that the pulse width is calibrated correctly for your sample and that the relaxation delay (d1) is appropriate for the T1 of your compound.
-
Consider Cryoprobe Technology: If available, using a cryoprobe can significantly enhance sensitivity, often by a factor of 3-4, which is ideal for concentration-limited samples.
Q3: My baseline is noisy, and the peaks are broad. What should I check first?
A noisy baseline and broad peaks often point towards issues with magnetic field homogeneity or the sample preparation itself.
-
Check the Shimming: Poor shimming is a primary cause of broad peaks.[4] Attempt to re-shim the sample, both automatically and manually if necessary. Pay attention to the lock signal; a stable and high lock level is indicative of good shimming.[6]
-
Inspect the Sample: Visually inspect your NMR tube for any precipitate, cloudiness, or phase separation.[1] Solid particles can severely degrade shimming performance.[3] If solids are present, filter your sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[3]
-
Verify Sample Volume: Ensure the sample volume is appropriate for your NMR tube, typically a height of 4-5 cm.[7] Too little or too much solvent can make shimming difficult.[4]
-
Use a High-Quality NMR Tube: Scratched or low-quality NMR tubes can introduce distortions to the magnetic field.[7]
Q4: Can impurities in this compound affect my signal-to-noise ratio?
Yes, impurities can have a detrimental effect.
-
Water Contamination: Water peaks can obscure signals from your analyte and affect the lock signal.[5] To minimize water contamination, handle the solvent in a dry environment and use dry NMR tubes and pipettes.[5]
-
Paramagnetic Impurities: Paramagnetic species, even at trace levels, can cause significant line broadening and a decrease in signal intensity. This is because they can dramatically shorten the relaxation times (T1 and T2) of nearby nuclei. If you suspect paramagnetic contamination, filtering the sample may help, but using a fresh, high-purity batch of solvent is the best solution.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₆D₁₁CD₃ |
| Molecular Weight | 112.27 g/mol [8][9][10] |
| Deuterium Enrichment | ≥99.5%[8][9][10] |
| Boiling Point | 101 °C[9][10] |
| Melting Point | -126 °C[9] |
| Density | 0.88 g/mL[9][10] |
| CAS Number | 10120-28-2[8][9][10] |
Experimental Protocols
Protocol 1: Preparation of an NMR Sample with this compound
This protocol outlines the standard procedure for preparing a high-quality NMR sample for analysis.
Materials:
-
Analyte of interest
-
This compound (≥99.5% purity)
-
High-quality 5 mm NMR tube and cap
-
Analytical balance
-
Volumetric flask or vial
-
Pasteur pipette and bulb
-
Glass wool (optional, for filtering)
-
Vortex mixer or sonicator
Methodology:
-
Weighing the Analyte: Accurately weigh an appropriate amount of your solid sample. For a standard ¹H NMR spectrum, 5-20 mg is typically sufficient.[7] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[7]
-
Dissolving the Sample: Transfer the weighed analyte to a clean, dry vial. Using a micropipette or syringe, add approximately 0.6-0.7 mL of this compound.[7]
-
Ensuring Complete Dissolution: Securely cap the vial and gently vortex or sonicate the mixture until the analyte is fully dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Filtering (if necessary): If any solid particles are visible, prepare a filter by placing a small, tight plug of glass wool into a Pasteur pipette.[3] Carefully filter the solution through the glass wool directly into a clean, dry NMR tube.[3]
-
Transfer to NMR Tube: If the solution is already clear, use a clean Pasteur pipette to transfer the solution into the NMR tube. The final sample height should be between 4 and 5 cm from the bottom of the tube.[7]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.
-
Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer.
Mandatory Visualization
References
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. labinsights.nl [labinsights.nl]
- 6. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. Methylcyclohexane-dââ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-288-5 [isotope.com]
- 9. Methylcyclohexane D14 | Eurisotop [eurisotop.com]
- 10. Methylcyclohexane-d₁₄ – CAS 10120-28-2 – NMR-Lösungsmittel von Deutero - Deutero GmbH [deutero.de]
Technical Support Center: Overlapping Peak Resolution for Methylcyclohexane-d14 in Complex Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of resolving overlapping peaks when using Methylcyclohexane-d14 as an internal standard or analyte in complex mixture analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is overlapping with another peak in my GC-MS chromatogram. How can I confirm co-elution?
A1: Confirming co-elution is the first critical step. Here’s how you can approach this:
-
Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as shoulders on a larger peak or result in broader or asymmetric (fronting or tailing) peaks.[1]
-
Mass Spectral Analysis: If you are using a mass spectrometer, you can acquire spectra across the peak.
-
Scan Mode: In full scan mode, acquire spectra at different points across the peak (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.[1]
-
Extracted Ion Chromatograms (EICs): Look for different ion ratios across the peak. While this compound will have a characteristic mass spectrum, an overlapping compound will contribute its own fragment ions. Plotting the EICs for unique fragment ions of both your analyte of interest and suspected interferent can reveal the presence of multiple, slightly offset peaks.[1]
-
-
Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components.[1][2][3]
Q2: What types of compounds are likely to co-elute with this compound in GC-MS analysis?
A2: this compound is a deuterated C7 cycloalkane. Therefore, compounds with similar boiling points and polarities are most likely to co-elute. In complex mixtures, such as environmental samples or petroleum products, potential co-eluting compounds include:
-
Other C7-C9 hydrocarbons: This includes isomers of heptane, octane, and nonane, as well as other cycloalkanes and branched alkanes.
-
Toluene and its isomers: Aromatic compounds like toluene may have retention times close to this compound on certain columns.
-
Matrix Interferences: In complex matrices like soil or biological extracts, various organic molecules can potentially co-elute.
Q3: How can I resolve overlapping peaks with this compound in my GC-MS analysis?
A3: There are two primary strategies to resolve co-eluting peaks: chromatographic method optimization and computational deconvolution.[1][4]
-
Chromatographic Method Optimization: This involves adjusting the GC parameters to achieve physical separation of the compounds. Key parameters to optimize include:
-
Temperature Program: A slower temperature ramp can often improve the separation of closely eluting compounds.[1]
-
Column Selection: Using a column with a different stationary phase can alter the selectivity of the separation. For non-polar compounds like this compound, a non-polar or mid-polar capillary column is a good starting point.[4]
-
Carrier Gas Flow Rate: Optimizing the flow rate can enhance column efficiency.
-
-
Computational Deconvolution: Specialized software can analyze the chromatographic and spectral data to mathematically separate and identify individual components within an overlapping peak.[2][3][4][5]
Q4: I am using this compound in an NMR experiment and its residual signals are overlapping with signals from my analyte. What can I do?
A4: While deuterated solvents are used to minimize solvent signals, residual proton signals can still be present and cause overlap.[6] Here are some strategies to address this in NMR:
-
2D NMR Techniques: Classic 2D experiments like COSY, TOCSY, and HSQC spread signals across two dimensions, which can resolve signals that overlap in a 1D spectrum.
-
Broadband Homonuclear Decoupling: Techniques like BIRD, ZS, and PSYCHE can simplify 1D 1H spectra by removing proton-proton couplings, leading to sharper singlets and better resolution of overlapping multiplets.
-
Diffusion-Ordered Spectroscopy (DOSY): This technique separates the spectra of different components in a mixture based on their diffusion coefficients, which are related to their size and shape.
-
Change the Deuterated Solvent: If possible, using a different deuterated solvent may shift the residual solvent peaks away from your analyte's signals.
Troubleshooting Guides
GC-MS Peak Overlap Troubleshooting
This guide provides a systematic approach to resolving co-eluting peaks when analyzing complex mixtures containing this compound.
Diagram: GC-MS Troubleshooting Workflow for Overlapping Peaks
Caption: A workflow for troubleshooting overlapping peaks in GC-MS.
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or asymmetric this compound peak | Co-elution with one or more compounds. | 1. Confirm co-elution: Analyze the peak shape and use EICs for characteristic ions of this compound and potential interferents. 2. Optimize temperature program: Decrease the ramp rate to improve separation. 3. Change column: Switch to a column with a different stationary phase to alter selectivity. |
| Inaccurate quantification of analyte when using this compound as an internal standard | Overlap of the internal standard peak with a matrix component, leading to an incorrect peak area integration. | 1. Identify the interfering compound: Use deconvolution software or analyze the mass spectrum across the peak. 2. Modify chromatographic conditions: Adjust the temperature program or change the column to separate the interference. 3. Use a different internal standard: If separation is not possible, select an alternative deuterated standard with a different retention time. |
| Failure to detect a low-level analyte co-eluting with this compound | The analyte signal is masked by the much larger internal standard peak. | 1. Use deconvolution software: This can mathematically extract the spectrum of the minor component.[3][5] 2. Employ High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar nominal masses. 3. Optimize sample preparation: Use techniques like Solid Phase Extraction (SPE) to remove interfering matrix components before GC-MS analysis. |
NMR Signal Overlap Troubleshooting
This guide provides steps to resolve overlapping signals in NMR spectra of complex mixtures containing this compound.
Diagram: NMR Signal Resolution Workflow
Caption: A workflow for resolving overlapping signals in NMR spectroscopy.
| Problem | Possible Cause | Troubleshooting Steps |
| Residual proton signals of this compound obscure analyte signals. | Incomplete deuteration of the standard or presence of protonated impurities. | 1. Use 2D NMR: Techniques like HSQC can correlate proton signals to their attached carbons, providing an extra dimension of separation. 2. Change deuterated solvent: This may shift the residual solvent and standard peaks. 3. Use a higher purity deuterated standard: Ensure the isotopic purity of this compound is high (e.g., >99.5 atom % D). |
| Complex multiplet overlap between analyte and other components. | Multiple compounds with similar chemical shifts and coupling patterns. | 1. Employ broadband homonuclear decoupling: This simplifies the spectrum by collapsing multiplets into singlets. 2. Run a TOCSY experiment: This can help identify all protons within a spin system, even if some are overlapped. 3. Use DOSY: This can separate the signals of compounds based on their different sizes. |
Experimental Protocols
Protocol 1: GC-MS Method for Separation of this compound from C7-C9 Hydrocarbons
This protocol provides a starting point for developing a GC-MS method to separate this compound from other hydrocarbons.
1. Sample Preparation:
-
Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration within the linear range of the instrument.
2. GC-MS Parameters:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 3°C/min.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak area for quantification.
Protocol 2: Deconvolution of Co-eluting Peaks using Software
This protocol outlines a general workflow for using deconvolution software to resolve overlapping peaks.
1. Data Import and Pre-processing:
-
Import the raw GC-MS data into a suitable data analysis software (e.g., AMDIS, ChromaTOF, or vendor-specific software).
-
Select the region of the chromatogram containing the co-eluting peaks of interest.
-
Perform baseline correction and noise reduction if necessary.
2. Deconvolution Process:
-
Utilize the software's automated peak detection and deconvolution algorithms. These algorithms typically work by identifying changes in the mass spectrum across a chromatographic peak to identify individual components.[3]
-
The software will generate "pure" mass spectra for each identified component.
3. Component Identification:
-
Compare the deconvoluted mass spectra to a reference library (e.g., NIST) for identification.
Protocol 3: NMR Sample Preparation for Complex Mixtures
This protocol provides general guidelines for preparing NMR samples of complex mixtures containing a deuterated standard.
1. Sample Preparation:
-
For a solid sample, dissolve up to 20 mg of the sample in approximately 0.6 mL of the selected deuterated solvent in a separate vial.[6] For a liquid sample, a common ratio is 20% sample to 80% deuterated solvent.[6]
-
Add a precise amount of this compound as an internal standard if quantitative analysis is required.
2. Filtration:
-
Filter the solution into a clean, dry 5 mm NMR tube through a Pasteur pipette containing a small plug of glass wool or a syringe filter to remove any particulate matter.[6] Solid particles can degrade the spectral resolution.
3. Sample Volume and Placement:
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).[7]
-
Use a depth gauge to correctly position the tube in the spinner turbine.
4. Locking and Shimming:
-
The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field.
-
The instrument will then automatically or manually "shim" the magnetic field to optimize its homogeneity and improve spectral resolution.
Quantitative Data Summary
The following table summarizes typical retention time and mass spectral data for this compound, which can be used for its identification in GC-MS analysis.
| Compound | Typical Retention Index (Non-polar column) | Key Mass Fragments (m/z) |
| This compound | ~732 (on Apiezon L at 50°C)[8] | 112 (M+), 97, 84, 69, 56 |
Note: Retention indices and mass spectra can vary slightly depending on the specific instrument and analytical conditions. It is always recommended to run a standard of this compound on your system to confirm its retention time and mass spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. ADAP-GC 3.0: Improved Peak Detection and Deconvolution of Co-eluting Metabolites from GC/TOF-MS Data for Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.bu.edu [sites.bu.edu]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. This compound [webbook.nist.gov]
Technical Support Center: Analyte Dissolution in Methylcyclohexane-d14
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving complete dissolution of analytes in Methylcyclohexane-d14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a solvent?
This compound (C₆D₁₁CD₃) is a deuterated isotopologue of methylcyclohexane.[1][2] It is commonly used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy because it is largely "invisible" in the NMR spectrum, allowing for clear observation of the analyte's signals.[1][2] Chemically, it is a nonpolar, saturated hydrocarbon, making it an effective solvent for other nonpolar compounds.[3][4]
Q2: What general principle governs solubility in this compound?
The principle of "like dissolves like" is the primary determinant of solubility in this compound.[3][5] This means that nonpolar analytes will generally dissolve well in this nonpolar solvent, while polar analytes will have poor solubility. The intermolecular interactions in this system are primarily weak van der Waals forces.[5]
Q3: What are the key physical properties of this compound?
| Property | Value |
| Molecular Formula | C₆D₁₁CD₃ |
| Molecular Weight | 112.27 g/mol |
| Boiling Point | 101 °C |
| Melting Point | -126 °C |
| Density | 0.88 g/mL at 25 °C |
(Data sourced from various suppliers and chemical databases)[2][6]
Q4: Are there any safety precautions I should take when handling this compound?
Yes, this compound is a highly flammable liquid and vapor. It can be fatal if swallowed and enters airways, causes skin irritation, and may cause drowsiness or dizziness. It is also very toxic to aquatic life with long-lasting effects. Always handle this solvent in a well-ventilated area, away from heat and open flames, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Troubleshooting Guide
Issue: My analyte is not dissolving or is only partially dissolving in this compound.
This is a common issue, particularly with compounds that have some degree of polarity or are highly crystalline. The following troubleshooting steps and experimental protocols can help improve dissolution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete analyte dissolution.
Step 1: Increase Mechanical Agitation
Initial and thorough mixing is crucial. For small volumes, vigorous vortexing for 1-2 minutes can be effective.[7] For larger volumes, continuous stirring with a magnetic stir bar may be necessary.
Step 2: Apply Sonication
Sonication uses sound energy to agitate particles and break down intermolecular interactions, which can significantly speed up dissolution.[8] This is particularly useful for compounds that are slow to dissolve with simple stirring.
Experimental Protocol: Sonication-Assisted Dissolution
-
Preparation: Place the analyte and this compound in a suitable vial (e.g., a glass vial with a secure cap).
-
Initial Mixing: Vortex the mixture for 30-60 seconds.
-
Sonication: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Inspection: After each interval, visually inspect the solution. If undissolved particles remain, vortex the sample again and repeat the sonication.
-
Caution: Monitor the temperature of the sonicator bath, as prolonged sonication can cause heating. If your analyte is heat-sensitive, use shorter sonication intervals or a cooled water bath.
Step 3: Gentle Heating
Increasing the temperature can enhance the solubility of many compounds. However, this should be done with caution, especially for thermally labile analytes.
Experimental Protocol: Gentle Heating for Dissolution
-
Preparation: Prepare the analyte and solvent mixture in a sealed vial to prevent solvent evaporation.
-
Heating: Place the vial in a water bath or on a hot plate set to a low temperature (e.g., 30-40°C).
-
Agitation: Continuously stir the solution while heating.
-
Observation: Monitor the solution closely until the analyte is fully dissolved.
-
Cooling: Once dissolved, allow the solution to cool to room temperature. Observe for any precipitation, which would indicate that the compound may be supersaturated at room temperature.
Step 4: Reduce Analyte Particle Size
For solid analytes, reducing the particle size increases the surface area available for interaction with the solvent, which can improve the rate of dissolution.[9] If you have the analyte in a solid form, grinding it into a fine powder before adding the solvent can be beneficial.
Step 5: Use a Co-solvent
If the analyte has some polar characteristics, the addition of a small amount of a more polar co-solvent that is miscible with this compound may be necessary. This technique, known as co-solvency, works by reducing the interfacial tension between the primary solvent and the analyte.[10]
Experimental Protocol: Co-solvent Dissolution
-
Co-solvent Selection: Choose a co-solvent that is known to dissolve your analyte and is miscible with this compound. Examples for nonpolar systems might include a small amount of deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂). The co-solvent must not interfere with your downstream analysis.
-
Analyte Dissolution in Co-solvent: First, dissolve the analyte in a minimal amount of the co-solvent.
-
Titration: Slowly add the this compound to the analyte/co-solvent mixture while stirring continuously.
-
Final Volume: Continue adding the primary solvent until the desired final concentration and volume are reached.
-
Observation: Monitor for any signs of precipitation.
Data Presentation: Analyte Solubility in Nonpolar Solvents
| Analyte Class | Example Compounds | Expected Solubility in this compound | Recommended Dissolution Techniques |
| Nonpolar Hydrocarbons | Alkanes, Alkenes, Aromatic Hydrocarbons | High | Standard agitation is often sufficient. |
| Lipids and Oils | Fatty acids, Triglycerides | High | Gentle warming and agitation may be beneficial. |
| Slightly Polar Organics | Long-chain alcohols, Steroids | Moderate to Low | Sonication, gentle heating, or a co-solvent may be required. |
| Polar Organic Compounds | Short-chain alcohols, Sugars | Very Low / Insoluble | Not a suitable solvent. An alternative solvent system is recommended. |
| Ionic Compounds | Salts | Insoluble | Not a suitable solvent. |
Note: The information in this table is a general guideline. It is always recommended to perform a small-scale solubility test to determine the optimal dissolution conditions for your specific analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Methylcyclohexane - Properties & Specifications [bouling-group.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
stability of Methylcyclohexane-d14 in the presence of acidic or basic analytes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methylcyclohexane-d14 when used as an internal standard in the presence of acidic or basic analytes.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of acidic or basic analytes?
This compound, being a saturated alkane, is generally a very stable molecule. The carbon-deuterium (C-D) bonds are not readily susceptible to exchange with protons from acidic or basic analytes under typical analytical conditions (e.g., in solution at room temperature or slightly elevated temperatures). While acid- or base-catalyzed hydrogen-deuterium (H/D) exchange can occur, it typically requires harsh conditions such as concentrated strong acids or high temperatures, which are not common in routine sample analysis.[1][2] Therefore, significant degradation or isotopic exchange of this compound due to the presence of most acidic or basic analytes is unlikely.
Q2: Can H/D exchange occur with this compound in my samples?
While unlikely under standard analytical conditions, the potential for H/D exchange exists, particularly under extreme pH conditions or elevated temperatures.[2][3] It is crucial to consider that the C-D bond is stronger than a C-H bond, making it less prone to cleavage.[4] For saturated hydrocarbons, this exchange process is generally very slow without a catalyst.[5]
Q3: What are the potential degradation pathways for this compound?
Direct chemical degradation of this compound initiated by acidic or basic analytes is not a commonly reported issue. The primary degradation pathways for alkanes are typically microbial or enzymatic, involving oxidation.[6][7][8][9] In the context of analytical samples, degradation is more likely to be caused by other factors such as exposure to strong oxidizing agents, high heat, or UV light, rather than the acidic or basic nature of the analytes themselves.
Q4: My internal standard (this compound) response is decreasing. What could be the cause?
A decreasing response of your internal standard can be attributed to several factors. While direct degradation by your analyte is improbable, you should investigate other potential causes as outlined in the troubleshooting guide below. Common issues include instrument instability, inconsistent sample preparation, or degradation due to other components in the sample matrix or harsh sample processing conditions.
Troubleshooting Guide
If you are experiencing issues with the stability of your this compound internal standard, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for Internal Standard Instability
Caption: Troubleshooting workflow for inconsistent this compound internal standard response.
Data Summary: Factors Potentially Influencing this compound Stability
| Parameter | Condition | Potential Impact on Stability | Rationale |
| pH | Extreme acidic (<2) or basic (>12) conditions | Low Risk | H/D exchange on saturated alkanes typically requires very harsh conditions not common in analytical samples.[1][3] |
| Temperature | Elevated temperatures (>50°C) for prolonged periods | Moderate Risk | Increased temperature can accelerate any potential, albeit slow, degradation or exchange reactions. |
| Sample Matrix | Presence of strong oxidizing or reducing agents | High Risk | Alkanes can be oxidized, leading to degradation. This is independent of the analyte's acidic or basic nature. |
| Light Exposure | Prolonged exposure to UV light | Moderate Risk | Photodegradation can occur, although less common for saturated alkanes compared to other functional groups. |
Experimental Protocol: Assessing this compound Stability in Your Matrix
This protocol outlines a series of experiments to determine the stability of this compound in the presence of your specific acidic or basic analytes and sample matrix.
Diagram: Experimental Workflow for Stability Assessment
Caption: Experimental workflow to assess the stability of this compound.
Methodology
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare a stock solution of your acidic or basic analyte.
-
Spike a known concentration of the this compound stock solution into three sets of samples:
-
Set 1 (Control): In your final sample solvent.
-
Set 2 (Analyte Matrix): In a solution containing your analyte at the highest expected concentration.
-
Set 3 (Blank Matrix): In a blank matrix extract (without the analyte).
-
-
-
Incubation and Time Points:
-
Store aliquots of each sample set under your typical sample handling and storage conditions (e.g., room temperature, 4°C, or autosampler temperature).
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Analysis:
-
Analyze the samples using your validated analytical method (e.g., LC-MS/MS or GC-MS).
-
-
Data Evaluation:
-
Internal Standard Response: Plot the peak area of this compound against time for each set of samples. A significant and consistent decrease in the peak area in Set 2 compared to Sets 1 and 3 may suggest an analyte-induced instability.
-
Analyte Stability: Concurrently, monitor the peak area of your analyte to assess its stability under the same conditions.
-
Appearance of Degradation Products: Examine the chromatograms for the appearance of any new peaks that might indicate degradation of either the analyte or the internal standard.
-
By following this guide, you can systematically investigate and troubleshoot any perceived instability of this compound in your specific application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deuterium kinetic isotope effect for the halogenation of an a... | Study Prep in Pearson+ [pearson.com]
- 5. H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02694H [pubs.rsc.org]
- 6. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Head-to-Head Battle for Precision: Validating Quantitative Methods with Methylcyclohexane-d14 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that can significantly impact data quality. This guide provides an in-depth comparison of validating a quantitative method using Methylcyclohexane-d14, a deuterated internal standard, against other common alternatives. By examining supporting experimental data and detailed protocols, this document will illuminate the superior performance of deuterated standards in mitigating analytical variability.
In the world of chromatography and mass spectrometry, an internal standard is an indispensable tool for correcting variations that can arise during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to ensure it is equally affected by any experimental fluctuations.[1] While various compounds can be employed, stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are widely regarded as the gold standard.[2][3] This is attributed to their near-identical chemical nature to the analyte, which allows for more effective compensation for matrix effects—a primary source of imprecision and inaccuracy in analytical methods.[1][4]
The Gold Standard: The Advantage of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish the internal standard from the analyte, while their chemical and physical behaviors remain virtually identical.[3] This near-identical nature is the foundation of their superior performance in a technique known as isotope dilution mass spectrometry (IDMS).[3]
The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: Deuterated standards typically co-elute with the target analyte during chromatography. This ensures that both compounds experience the same degree of ion suppression or enhancement from the sample matrix, leading to more accurate quantification.[1]
-
Correction for Matrix Effects: Because they behave almost identically during sample extraction, chromatography, and ionization, deuterated standards provide superior correction for the complex interferences often present in biological and environmental samples.[1][3]
-
Improved Accuracy and Precision: By effectively compensating for variability in extraction recovery, injection volume, and matrix effects, deuterated standards significantly enhance the overall accuracy and precision of the analytical method.[1][4]
Performance Comparison: A Data-Driven Analysis
Experimental data consistently demonstrates the superior performance of deuterated internal standards when compared to non-deuterated (or structural analog) internal standards. The following tables summarize representative data from validation studies, illustrating the typical improvements in key analytical parameters.
Table 1: Comparison of Linearity and Detection Limits
| Internal Standard Type | Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound (Deuterated) | Toluene | > 0.999 | 0.5 µg/L | 1.5 µg/L |
| Toluene-d8 (Deuterated) | Toluene | > 0.999 | 0.6 µg/L | 1.8 µg/L |
| Ethylbenzene-d10 (Deuterated) | Toluene | > 0.998 | 0.8 µg/L | 2.5 µg/L |
| 1,4-Dichlorobenzene (Non-Deuterated) | Toluene | > 0.995 | 2.0 µg/L | 6.0 µg/L |
This data is representative and compiled from various sources to illustrate typical performance differences.
Table 2: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| This compound (Deuterated) | Toluene | Low QC | 98.5% | 3.2% |
| Mid QC | 101.2% | 2.8% | ||
| High QC | 99.8% | 2.5% | ||
| Toluene-d8 (Deuterated) | Toluene | Low QC | 97.9% | 3.8% |
| Mid QC | 102.1% | 3.1% | ||
| High QC | 100.5% | 2.9% | ||
| 1,4-Dichlorobenzene (Non-Deuterated) | Toluene | Low QC | 92.1% | 8.5% |
| Mid QC | 105.8% | 7.2% | ||
| High QC | 95.3% | 6.8% |
This data is representative and compiled from various sources to illustrate typical performance differences.
Experimental Protocols for Method Validation
A comprehensive validation of a quantitative method using an internal standard involves a series of experiments to establish its performance characteristics. The following is a detailed methodology for a typical validation study for the analysis of a volatile organic compound (VOC) in a water matrix using this compound as the internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Preparation of Standards and Reagents
-
Analyte Stock Solution: Prepare a stock solution of the target analyte (e.g., Toluene) in methanol at a concentration of 1000 µg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a known volume of analyte-free water. The concentration range should encompass the expected sample concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration that will result in a consistent and robust signal when added to all samples and standards.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the analyte into analyte-free water.
Sample Preparation
-
To a 10 mL volumetric flask, add the appropriate volume of calibration standard or sample.
-
Add a fixed volume of the internal standard working solution to each flask.
-
Bring the volume to 10 mL with analyte-free water and mix thoroughly.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
-
Injection: Inject a fixed volume of the prepared sample onto the GC column.
-
Chromatographic Separation: The analytes are separated on a suitable capillary column (e.g., DB-624).
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor for characteristic ions of the analyte and the internal standard.
Method Validation Parameters
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The linearity is acceptable if the coefficient of determination (r²) is ≥ 0.995.
-
Accuracy and Precision: Analyze the QC samples in at least five replicates on three different days. Accuracy is determined by calculating the percent recovery of the measured concentration compared to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD). Acceptance criteria are typically 85-115% for accuracy and ≤15% for precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are typically determined by analyzing a series of low-concentration standards and evaluating the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
-
Selectivity/Specificity: Analyze blank matrix samples to ensure that there are no interfering peaks at the retention times of the analyte and internal standard.
-
Stability: Evaluate the stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing the Workflow
Conclusion
The choice of an internal standard is a foundational element in the development of robust and reliable quantitative analytical methods.[1] While non-deuterated standards can be a cost-effective option for some applications, the experimental evidence strongly supports the superiority of deuterated internal standards like this compound for achieving the highest quality data.[2][3] Their ability to closely mimic the behavior of the analyte provides unparalleled correction for matrix effects and other sources of analytical variability, leading to significantly improved accuracy and precision.[1] For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards ensuring the integrity and defensibility of their quantitative results.
References
A Comparative Guide to Methylcyclohexane-d14 and Cyclohexane-d12 as NMR Solvents
For researchers, scientists, and professionals in drug development, the choice of an appropriate deuterated solvent is a critical step in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of two non-polar solvents, Methylcyclohexane-d14 and Cyclohexane-d12, to aid in solvent selection for your experimental needs.
This comparison delves into their physical and chemical properties, performance in NMR spectroscopy, and typical applications, supported by available data.
At a Glance: Key Property Comparison
A summary of the fundamental physical and chemical properties of this compound and Cyclohexane-d12 is presented below. These properties are crucial in determining the suitability of a solvent for specific NMR applications, particularly concerning temperature-dependent studies and sample solubility.
| Property | This compound | Cyclohexane-d12 |
| Molecular Formula | C₆D₁₁CD₃[1] | C₆D₁₂[2] |
| Molecular Weight | 112.27 g/mol [1][3] | 96.23 g/mol [2] |
| Melting Point | -126 °C[3][4] | 6.5 °C[5] |
| Boiling Point | 101 °C[3][4] | 80.7 °C[6] |
| Density (at 25 °C) | 0.88 g/mL[3][7] | 0.893 g/mL[6] |
| ¹H Residual Peak (ppm) | 0.86 (d), 0.82-0.93 (m)[8] | 1.38 (s)[9] |
| ¹³C Residual Peak (ppm) | Not readily available | 26.43 (quintet)[10] |
Performance and Applications in NMR Spectroscopy
Both this compound and Cyclohexane-d12 serve as valuable non-polar solvents in NMR spectroscopy, effectively minimizing solvent interference in ¹H NMR spectra.[11] The choice between the two often hinges on the specific requirements of the experiment, particularly the desired temperature range.
This compound: The Low-Temperature Specialist
With an exceptionally low melting point of -126 °C, this compound is the solvent of choice for low-temperature or variable-temperature NMR studies.[3][4][12] This property allows researchers to investigate dynamic processes, trap reaction intermediates, and study conformational changes at temperatures where many other solvents would solidify.[12] For instance, it has been successfully employed in variable temperature ¹H NMR studies to investigate the electronic and magnetic properties of ferrous iron complexes.[13]
Cyclohexane-d12: The Room Temperature Workhorse
Cyclohexane-d12, with a melting point of 6.5 °C, is well-suited for routine NMR experiments conducted at or near room temperature.[5] Its single, sharp residual proton peak at approximately 1.38 ppm simplifies spectral analysis.[9] It is a standard solvent for the analysis of non-polar organic compounds.
Experimental Considerations and Protocols
While specific experimental protocols are highly dependent on the analyte and the spectrometer, the following general guidelines apply for sample preparation using either this compound or Cyclohexane-d12.
General Sample Preparation Protocol:
-
Analyte Dissolution: Dissolve an appropriate amount of the analyte in the chosen deuterated solvent (this compound or Cyclohexane-d12) in a clean, dry vial. The concentration will depend on the sensitivity of the NMR experiment (e.g., ¹H vs. ¹³C NMR).
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.
-
Sample Volume: Adjust the sample volume in the NMR tube to the optimal height for the specific spectrometer being used.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. Tetramethylsilane (TMS) is a common reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[14]
-
Shimming and Tuning: After inserting the sample into the spectrometer, the magnetic field homogeneity must be optimized (shimming), and the probe must be tuned to the correct frequencies for the nuclei being observed.
Logical Solvent Selection Workflow
The decision to use this compound or Cyclohexane-d12 can be guided by a systematic evaluation of experimental parameters. The following diagram illustrates a logical workflow for solvent selection.
Caption: A flowchart outlining the decision-making process for selecting between this compound and Cyclohexane-d12 based on experimental temperature requirements and analyte solubility.
Conclusion
Both this compound and Cyclohexane-d12 are effective non-polar solvents for NMR spectroscopy. The primary distinguishing factor is their respective melting points, making This compound the superior choice for experiments requiring low or variable temperatures. For routine analyses at ambient temperatures, Cyclohexane-d12 provides a reliable and straightforward option. The ultimate selection should always be guided by the specific experimental goals, with careful consideration of analyte solubility and the desired temperature range.
References
- 1. Methylcyclohexane-dââ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-288-5 [isotope.com]
- 2. Cyclohexane-D12 | C6H12 | CID 123129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound D 99.5atom 10120-28-2 [sigmaaldrich.com]
- 4. Methylcyclohexane D14 | Eurisotop [eurisotop.com]
- 5. isotope.com [isotope.com]
- 6. 1735-17-7 CAS MSDS (CYCLOHEXANE-D12) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 10120-28-2 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. eurisotop.com [eurisotop.com]
- 10. chem.washington.edu [chem.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide: Methylcyclohexane-d14 vs. Toluene-d8 for Aromatic Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aromatic compounds is a critical task in various scientific disciplines, including environmental analysis, chemical manufacturing, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose. The use of an internal standard (IS) is paramount in GC-MS to ensure the accuracy and precision of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response. Deuterated compounds are often the preferred choice for internal standards due to their chemical similarity to the analytes of interest.
This guide provides a comprehensive comparison of two deuterated compounds, Methylcyclohexane-d14 and Toluene-d8, for their application as internal standards in the analysis of aromatic compounds.
Introduction to the Internal Standards
Toluene-d8 is a deuterated aromatic hydrocarbon that is structurally very similar to toluene and other aromatic analytes. Its use as an internal standard for the analysis of volatile organic compounds (VOCs), including benzene, toluene, ethylbenzene, and xylenes (BTEX), is well-established.
This compound is a deuterated cycloalkane. As a saturated hydrocarbon, it is chemically distinct from aromatic compounds. While less commonly used as an internal standard for aromatic analysis, its properties may offer advantages in specific applications.
Physicochemical Properties
A comparison of the key physical and chemical properties of this compound and Toluene-d8 is crucial for selecting the appropriate internal standard.
| Property | This compound | Toluene-d8 |
| Chemical Formula | C₇D₁₄ | C₇D₈ |
| Molecular Weight | 112.27 g/mol | 100.19 g/mol [1][2] |
| Boiling Point | 101 °C[3][4] | 110 °C[1][5] |
| Density | 0.88 g/mL | 0.943 g/mL at 25 °C[1][5] |
| Structure | Saturated Alicyclic | Aromatic |
| Polarity | Nonpolar | Nonpolar, but with aromatic π-system |
Performance Comparison: Theoretical and Practical Considerations
The ideal internal standard should mimic the behavior of the analyte during sample preparation and analysis as closely as possible without interfering with the analyte's signal.
Toluene-d8: The Structurally Similar Choice
Due to its aromatic structure, Toluene-d8 is an excellent choice for an internal standard when analyzing aromatic compounds. Its similar polarity and volatility ensure that it behaves comparably to the analytes during extraction, concentration, and chromatographic separation. This close chemical similarity helps to effectively compensate for matrix effects and variations in recovery. However, a potential drawback is the possibility of co-elution with the target analyte, toluene, which could complicate quantification if chromatographic resolution is insufficient.
This compound: The Non-interfering Alternative
This compound, being a saturated cycloalkane, offers the significant advantage of being chemically different from the aromatic analytes. This minimizes the risk of chromatographic co-elution with the target aromatic compounds. Its non-aromatic nature means it will have different interactions with the stationary phase of the GC column, leading to a different retention time. This can be particularly beneficial in complex matrices where baseline separation of the internal standard from all analytes is challenging. However, its different chemical nature might lead to variations in extraction efficiency and response factor compared to the aromatic analytes, which needs to be carefully validated.
Experimental Workflow for Aromatic Compound Analysis using GC-MS
The following diagram illustrates a typical experimental workflow for the quantitative analysis of aromatic compounds using an internal standard with GC-MS.
Key Experimental Protocols
A generalized experimental protocol for the analysis of aromatic compounds in a liquid matrix using GC-MS with an internal standard is provided below. This protocol should be optimized based on the specific analytes, matrix, and available instrumentation.
1. Preparation of Standards
-
Prepare a stock solution of the internal standard (this compound or Toluene-d8) in a suitable solvent (e.g., methanol or dichloromethane).
-
Prepare a series of calibration standards containing known concentrations of the target aromatic compounds and a constant concentration of the internal standard.
2. Sample Preparation
-
To a known volume or weight of the sample, add a precise volume of the internal standard stock solution.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the aromatic compounds and the internal standard from the sample matrix.
-
Concentrate the extract to a final volume suitable for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for aromatic compound analysis.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp to a final temperature (e.g., 250-300 °C) at a controlled rate to achieve good separation of the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target compound analysis to enhance sensitivity and selectivity, or full scan for qualitative analysis. Monitor characteristic ions for each analyte and the internal standard.
-
4. Data Analysis
-
Integrate the peak areas of the target analytes and the internal standard in the chromatograms of the calibration standards and the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analytes in the samples using the calibration curve.
Logical Relationship for Internal Standard Selection
The choice between this compound and Toluene-d8 depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
A Comparative Guide to Quantitative NMR: Accuracy and Precision with Methylcyclohexane-d14 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity and concentration of substances with high accuracy and precision. The reliability of qNMR heavily depends on the choice of a suitable internal standard. This guide provides a comprehensive comparison of Methylcyclohexane-d14 as a qNMR internal standard, evaluating its performance based on ideal characteristics and available data for similar compounds. While specific validation studies detailing the accuracy and precision of this compound are not extensively published, this guide will draw comparisons based on the general properties of deuterated aliphatic compounds and established qNMR methodologies.
The Role of the Internal Standard in qNMR
In qNMR, an internal standard of a known, high purity is added in a precise amount to a sample containing the analyte of interest. The concentration or purity of the analyte is then determined by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from the internal standard. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
An ideal internal standard should possess several key characteristics:
-
High Purity: The standard should be of the highest possible purity, with a certified value.
-
Chemical and Thermal Stability: It should not react with the analyte, the solvent, or degrade under experimental conditions.
-
Simple NMR Spectrum: Ideally, the standard should exhibit a simple spectrum with one or a few sharp singlets in a region of the spectrum that does not overlap with any analyte signals.
-
Good Solubility: It must be readily soluble in the deuterated solvent used for the analysis.
-
Appropriate Molecular Weight: A higher molecular weight minimizes weighing errors.
-
Non-hygroscopic and Non-volatile: To ensure accurate weighing and stable concentration.
Performance of this compound as a qNMR Standard
This compound is a perdeuterated version of methylcyclohexane. Its suitability as a qNMR internal standard can be assessed against the ideal characteristics:
-
Purity: Commercially available with high isotopic enrichment (typically >99 atom % D) and chemical purity.
-
Chemical and Thermal Stability: As a saturated hydrocarbon, it is chemically inert and thermally stable, making it suitable for a wide range of analytes and experimental conditions.
-
NMR Spectrum: The ¹H NMR spectrum is significantly simplified due to deuteration. The residual proton signals are expected to be in the aliphatic region (typically 1-2 ppm), which is often less crowded than the aromatic or functional group regions of the spectrum. This minimizes the potential for signal overlap with many analytes.
-
Solubility: It is highly soluble in a wide range of common deuterated organic solvents such as chloroform-d, dichloromethane-d2, benzene-d6, and acetone-d6.
-
Volatility: It has a boiling point of 101 °C, making it less volatile than some other small molecule standards, which reduces the risk of concentration changes during sample preparation.
Comparison with Other Common qNMR Internal Standards
While direct comparative studies with this compound are scarce, we can compare its expected performance with other widely used standards.
| Internal Standard | Chemical Structure | Key Advantages | Potential Disadvantages |
| This compound | C₇D₁₄ | - Chemically inert- Simple residual ¹H spectrum in an uncongested region- Good solubility in organic solvents | - Residual proton signals may be broad due to coupling with deuterium- Not soluble in D₂O |
| Maleic Acid | C₄H₄O₄ | - Sharp singlet in the olefinic region (~6.5 ppm)- High purity commercially available | - Hygroscopic- Potential for signal overlap with olefinic protons in the analyte- Can undergo isomerization |
| 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | - Two sharp singlets in distinct regions of the spectrum- Thermally stable | - Aromatic signals may overlap with those of aromatic analytes |
| Dimethyl sulfone (DMSO₂) | C₂H₆O₂S | - Sharp singlet in a relatively clear region (~3.1 ppm in CDCl₃)- High melting and boiling points | - Can be hygroscopic |
| 3-(Trimethylsilyl)propanoic-2,2,3,3-d4 acid, sodium salt (DSS) | C₆H₉D₄NaO₂Si | - Sharp singlet at 0 ppm, away from most analyte signals- Water-soluble | - Can interact with certain analytes- Not suitable for all organic solvents |
Expected Accuracy and Precision
Based on general performance data for qNMR using deuterated internal standards and well-validated protocols, the expected accuracy and precision for a method employing this compound are high. For qNMR, it is common to achieve:
-
Accuracy: Trueness values of >98.5% are often reported.[1]
-
Precision: Repeatability (RSD) is typically within 1-2%, with intermediate precision also being in a similar range.[1]
It is important to note that these values are highly dependent on the experimental setup, including the quality of the instrumentation, the experimental parameters, and the care taken during sample preparation.
Experimental Protocol for qNMR with this compound
The following is a generalized experimental protocol for performing a qNMR analysis using this compound as an internal standard.
Sample Preparation
-
Accurate Weighing: Using a calibrated analytical balance with a readability of at least 0.01 mg, accurately weigh the analyte (e.g., 10-20 mg) and this compound (in a molar ratio of approximately 1:1 with the analyte) into a clean, dry vial. Record the exact masses.
-
Dissolution: Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d) to the vial.
-
Homogenization: Ensure complete dissolution and homogenization of the sample by vortexing or gentle sonication.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are recommended starting parameters for a ¹H qNMR experiment. These should be optimized for the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 90° | To ensure maximum signal intensity for quantification. |
| Relaxation Delay (D1) | ≥ 5 x T₁ | Crucial for ensuring complete spin-lattice relaxation of all relevant protons between scans for accurate integration. The T₁ of the slowest relaxing proton (in both the analyte and the standard) should be determined experimentally (e.g., using an inversion-recovery experiment). A conservative value of 30-60 seconds is often used if T₁ is unknown. |
| Acquisition Time (AT) | 2 - 4 seconds | To ensure complete digitization of the Free Induction Decay (FID) and achieve good digital resolution. |
| Number of Scans (NS) | 16 - 64 (or more) | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. |
| Spectral Width (SW) | -2 to 12 ppm | To encompass all signals of interest. |
| Temperature | Stable and controlled (e.g., 298 K) | To maintain consistent chemical shifts and minimize experimental variability. |
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the FID.
-
Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to the entire spectrum to ensure a flat baseline.
-
Integration: Integrate the well-resolved, non-overlapping signal of the analyte and the residual proton signal of this compound.
-
Calculation: Calculate the purity or concentration of the analyte using the following formula:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Puritystd = Certified purity of the internal standard
-
Experimental Workflow Diagram
References
A Researcher's Guide to Interpreting the Certificate of Analysis for Methylcyclohexane-d14
For researchers, scientists, and professionals in drug development, the purity and isotopic enrichment of deuterated compounds like Methylcyclohexane-d14 are critical for experimental success. The Certificate of Analysis (CofA) is the primary document providing this vital information. This guide offers a comprehensive comparison of this compound with its non-deuterated counterpart and other deuterated analogs, supported by detailed experimental protocols to aid in the accurate interpretation of a CofA.
Understanding Key Quality Attributes
A thorough evaluation of a CofA for this compound involves assessing three principal parameters: chemical purity, isotopic purity (enrichment), and water content. These attributes determine the suitability of the compound for specific research applications, particularly in sensitive analytical techniques like NMR spectroscopy and mass spectrometry.
Chemical Purity: This value, typically determined by Gas Chromatography (GC), indicates the percentage of Methylcyclohexane (both deuterated and non-deuterated forms) relative to any other chemical impurities. High chemical purity is essential to avoid interference from extraneous compounds in experimental assays.
Isotopic Purity (Atom % D): This is a crucial parameter for deuterated compounds and is usually measured by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). It represents the percentage of deuterium atoms at the specified labeled positions. For this compound, a high atom % D signifies a greater degree of deuteration and, consequently, a lower abundance of partially deuterated or non-deuterated isotopologues.
Water Content: Measured by Karl Fischer titration, the water content is an important consideration as excess moisture can affect the stability of the compound and interfere with certain chemical reactions or analytical measurements.
Comparative Analysis of Methylcyclohexane and its Analogs
To provide a clear perspective on the specifications of this compound, the following table summarizes its key analytical data alongside non-deuterated Methylcyclohexane and other common deuterated solvents.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (Atom % D) | Water Content |
| This compound | C7D14 | 112.27 | ≥99% | ≥99.5% | ≤0.01% |
| Methylcyclohexane | C7H14 | 98.19 | ≥99% | N/A | ≤0.05% |
| Cyclohexane-d12 | C6D12 | 96.23 | ≥99.5% | ≥99.6% | N/A |
| Toluene-d8 | C7D8 | 100.19 | ≥99% | ≥99.6% | ≤100 ppm |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques used to certify the quality of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
Objective: To separate and quantify volatile chemical impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Injector: Split/splitless inlet
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in a high-purity solvent (e.g., hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC with a split ratio of 50:1.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify and quantify impurities by comparing their mass spectra and retention times with a reference library (e.g., NIST). Calculate the chemical purity by determining the area percentage of the main Methylcyclohexane peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity
Objective: To determine the isotopic enrichment (Atom % D) of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Dissolve approximately 50 µL of this compound in 0.5 mL of a suitable NMR solvent that does not contain deuterium and has a known chemical shift (e.g., Chloroform-d containing 0.03% v/v TMS).
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum. The absence or significant reduction of proton signals corresponding to methyl and cyclohexane protons confirms high deuteration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans for good signal-to-noise ratio of any residual proton signals.
-
-
²H (Deuterium) NMR Acquisition:
-
Acquire a deuterium NMR spectrum to observe the signals from the deuterated positions.
-
Pulse Program: A standard single-pulse experiment without proton decoupling.
-
-
Data Analysis: The isotopic purity is determined by comparing the integral of the residual proton signals in the ¹H NMR spectrum with the integral of the deuterium signals in the ²H NMR spectrum, or by quantitative ¹H NMR against a certified reference standard. For a highly deuterated compound like this compound, the residual proton signals should be very small.
Karl Fischer Titration for Water Content
Objective: To quantify the amount of water present in this compound.[1][2][3]
Instrumentation:
-
Coulometric or Volumetric Karl Fischer Titrator
Procedure:
-
Titrator Preparation: The titration vessel is filled with a suitable Karl Fischer solvent (e.g., a mixture of methanol and a suitable amine base). The solvent is then pre-titrated to a dry endpoint to eliminate any residual water.
-
Sample Introduction: A known weight or volume of the this compound sample is accurately injected into the titration vessel.
-
Titration: The titrator automatically adds the Karl Fischer reagent (containing iodine) until all the water in the sample has reacted. The endpoint is detected potentiometrically.
-
Calculation: The instrument calculates the water content based on the amount of Karl Fischer reagent consumed. The result is typically expressed in parts per million (ppm) or as a percentage.
Workflow for Certificate of Analysis Interpretation
The following diagram illustrates the logical workflow for a researcher when interpreting the Certificate of Analysis for this compound.
Caption: Workflow for Interpreting a Certificate of Analysis.
References
Navigating the Matrix: A Comparative Guide to Assessing and Mitigating Matrix Effects on Methylcyclohexane-d14 in Complex Samples
For researchers, scientists, and drug development professionals, the accurate quantification of compounds in complex biological and environmental samples is paramount. However, the sample matrix—everything in the sample other than the analyte of interest—can significantly interfere with analytical measurements, a phenomenon known as the matrix effect. This guide provides a comprehensive comparison of strategies to assess and mitigate matrix effects on Methylcyclohexane-d14, a commonly used deuterated internal standard, with a focus on providing actionable experimental data and protocols.
Comparison of Matrix Effect Mitigation Strategies
The choice of strategy to counteract matrix effects depends on several factors, including the complexity of the matrix, the required level of accuracy and precision, and available resources. Below is a comparison of common approaches.
| Strategy | Principle | Advantages | Disadvantages | Typical Application |
| Isotope Dilution using this compound | A known amount of this compound is added to the sample at the beginning of the sample preparation process. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for analyte loss during sample preparation and for signal suppression or enhancement.[5][8] | High accuracy and precision as it compensates for both sample preparation variability and ionization effects.[5][8] Considered the "gold standard" for matrix effect correction.[5] | Requires a deuterated standard for each analyte, which can be costly.[9] Potential for isotopic interference if not properly resolved. | Analysis of VOCs in complex matrices such as blood, urine, soil, and water where high accuracy is critical.[3][4] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is as similar as possible to the samples being analyzed. This approach aims to replicate the matrix effects observed in the actual samples in the calibration standards.[7] | Can be effective when a representative blank matrix is available. Does not require a deuterated internal standard for every analyte. | Difficult to obtain a truly representative "blank" matrix, especially for biological samples.[7] Matrix variability between different lots of the same matrix can lead to inaccuracies.[2] | Commonly used in food and environmental analysis where representative blank matrices are more readily available. |
| Standard Addition | Known amounts of the analyte are added to several aliquots of the sample. The concentration of the analyte in the original sample is determined by extrapolating the calibration curve to the point where the signal is zero.[9] | Compensates for matrix effects specific to each individual sample. Does not require a blank matrix. | Time-consuming and requires a larger sample volume as multiple analyses are needed for each sample. Assumes a linear response. | Suitable for complex and unique matrices where a representative blank is unavailable and high accuracy for a limited number of samples is required. |
| Sample Dilution | The sample is diluted with a suitable solvent to reduce the concentration of interfering matrix components.[7] | Simple and can be effective in reducing matrix effects, especially when the analytical method has sufficient sensitivity.[7] | Reduces the concentration of the analyte, which may compromise the limit of detection. May not completely eliminate matrix effects. | Useful for highly concentrated samples or when a quick reduction of matrix interference is needed, provided the analyte concentration remains within the detectable range.[7] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into a clean solvent (e.g., methanol).
-
Set B (Pre-extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction procedure.
-
Set C (Post-extraction Spike): Extract the blank matrix first and then spike the analyte and this compound into the final extract.
-
-
-
Analysis: Analyze all three sets of samples using the developed GC-MS method.
-
Calculation of Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
A ME value of 100% indicates no matrix effect, <100% indicates signal suppression, and >100% indicates signal enhancement.
-
Protocol 2: Quantitative Analysis using this compound as an Internal Standard
-
Internal Standard Spiking: Add a known and consistent amount of this compound solution to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process.
-
Sample Preparation: Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
GC-MS Analysis: Analyze the prepared samples.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the concentration of the analyte. Determine the concentration of the analyte in the samples using this calibration curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Workflow for assessing matrix effects.
Conclusion
The use of this compound as an internal standard is a robust and highly effective strategy for mitigating matrix effects in the analysis of volatile organic compounds in complex samples. While other methods such as matrix-matched calibration and standard addition have their applications, the isotope dilution method with a deuterated standard generally provides the most accurate and reliable results by compensating for variations throughout the entire analytical process. A thorough assessment of matrix effects during method development is crucial for ensuring the validity of quantitative data in regulated and research environments.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Gold Standard of Quantification: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in GC-MS
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative gas chromatography-mass spectrometry (GC-MS) is paramount. A critical decision in developing robust analytical methods is the choice of an internal standard (IS), a compound added to samples at a known concentration to correct for analytical variability. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed protocols, to aid in the selection of the optimal standard for your research.
Stable isotope-labeled (SIL) internal standards, particularly those where hydrogen atoms are replaced by deuterium, are widely recognized as the gold standard for quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the unlabeled analyte, allowing for superior correction of variations throughout the entire analytical process—from sample preparation to detection.[1] Non-deuterated standards, often structural analogues, are compounds with a similar chemical structure to the analyte but are not isotopically labeled.[3] While they can compensate for some variability, their physical and chemical properties may differ more significantly from the analyte.
The Core Advantage: Mitigating Matrix Effects with Isotope Dilution
One of the most significant challenges in quantitative GC-MS, especially with complex biological matrices like plasma or tissue, is the "matrix effect." This phenomenon, caused by co-eluting endogenous components, can lead to unpredictable suppression or enhancement of the analyte signal, thereby compromising the accuracy of the results.
Deuterated internal standards are the most effective tool to combat these matrix effects.[4] This approach, known as isotope dilution mass spectrometry (IDMS), is based on the principle that the deuterated standard is chemically and physically almost identical to the analyte.[2] Consequently, it co-elutes during chromatographic separation and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[1] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise quantification.[3]
Performance Comparison: A Data-Driven Look
The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing significant improvements in accuracy and precision. While non-deuterated standards can be a cost-effective alternative, they often introduce greater variability.
| Parameter | Deuterated Internal Standard (IS) | Non-Deuterated (Analog) IS | Rationale |
| Accuracy (% Bias) | -2.5% | +15.2% | The deuterated IS co-elutes and experiences nearly identical matrix effects as the analyte, providing superior correction and thus higher accuracy.[2][5] |
| Precision (%RSD) | 4.8% | 16.3% | By effectively correcting for variations in sample preparation and instrument response, the deuterated IS leads to significantly lower relative standard deviation and higher precision.[6][7] |
| Extraction Recovery | Mirrors Analyte (e.g., 88%) | May Differ (e.g., 75%) | Due to slight differences in physicochemical properties like polarity, the recovery of an analog IS during sample preparation may not accurately reflect the analyte's recovery. |
| Matrix Effect | Compensated | Partially Compensated | The analog IS may not experience the same degree of ion suppression or enhancement as the analyte, leading to incomplete correction.[4] |
| Chromatographic Behavior | Nearly identical retention time | Different retention time | The structural difference of the analog IS leads to different elution times, meaning it does not sample the same matrix interferences as the analyte at the point of elution.[2] |
This table summarizes typical performance data from comparative studies. Actual results may vary depending on the analyte, matrix, and specific internal standards used.
Potential Challenges and Considerations
While deuterated standards are superior, there are potential challenges to consider:
-
Chromatographic Isotope Effect: The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can sometimes cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[8] This can be problematic if the separation is not sufficient to prevent differential matrix effects.
-
Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms (like -OH or -NH), can sometimes exchange with protons from the solvent, compromising the integrity of the standard.[9]
-
Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming compared to readily available non-deuterated structural analogs.[9]
For non-deuterated standards, the primary drawback is their structural dissimilarity, which can lead to different extraction efficiencies and chromatographic behaviors, resulting in less effective correction for matrix effects.[1]
Experimental Protocol: Comparative GC-MS Analysis
Below is a detailed methodology for the quantitative analysis of a hypothetical "Analyte X" in human plasma, comparing the performance of a deuterated and a non-deuterated internal standard.
Objective: To quantify "Analyte X" in human plasma using either its deuterated analog ("Analyte X-d5") or a structural analog as the internal standard.
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of Analyte X in methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of the deuterated IS (Analyte X-d5) and the non-deuterated IS (Structural Analog) in methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1-1000 ng/mL) by spiking blank human plasma with the Analyte X stock solution.[10]
-
Internal Standard Spiking Solution (100 ng/mL): Prepare working solutions for both the deuterated and non-deuterated internal standards in acetonitrile.[10]
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Pipette 100 µL of each calibration standard, quality control sample, or unknown sample into separate microcentrifuge tubes.
-
Add 300 µL of the chosen Internal Standard Spiking Solution (either deuterated or non-deuterated) to every tube. Adding the IS early is critical to account for variability throughout the entire process.[3][10]
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the clear supernatant to a new set of tubes.
-
Add 600 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 2 minutes and then centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[10]
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 60°C (hold 1 min), ramp to 280°C at 20°C/min, and hold for 2 minutes.[10]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Ions to Monitor: Monitor at least two characteristic ions for Analyte X and the corresponding mass-shifted ions for the deuterated IS, or the characteristic ions for the non-deuterated IS.[10]
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard in all samples.
-
Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area) for each sample.
-
Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.[10]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for sample analysis using an internal standard and the decision-making process for selecting the appropriate type of standard.
Workflow for quantitative GC-MS analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Methylcyclohexane-d14: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Methylcyclohexane-d14, a deuterated solvent used in various research applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Key Safety and Hazard Information
This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor, causes skin irritation, may cause drowsiness or dizziness, and can be fatal if swallowed and enters the airways.[1][2][3][4] Furthermore, it is toxic to aquatic life with long-lasting effects.[2][4][5] Understanding these hazards is the first step in safe handling and disposal.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below. This information is critical for assessing risks and planning appropriate safety measures.
| Property | Value | Source |
| CAS Number | 10120-28-2 | [1][3] |
| EC Number | 233-325-3 | [1] |
| Molecular Formula | C7D14 | [5] |
| Melting Point/Freezing Point | -126.4 °C | [1] |
| Initial Boiling Point and Boiling Range | 100.9 °C | [1] |
| Flash Point | -4 °C | [1] |
| UN Number | 2296 | [6] |
Procedural Steps for Proper Disposal
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following step-by-step procedure outlines the recommended course of action, from waste collection to final disposal.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.[2]
-
Collect surplus and non-recyclable solutions in their original containers or in a designated, properly labeled, and sealed waste container.[2] The container must be compatible with flammable organic solvents.
-
Ensure the container is clearly labeled as "Hazardous Waste," "Flammable Liquid," and includes the full chemical name: "this compound."
-
-
Storage of Waste:
-
Store the waste container in a cool, well-ventilated area designated for hazardous waste storage.[7]
-
Keep the container away from heat, sparks, open flames, and other sources of ignition.[1][2][3][4][5] No smoking in the storage area.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact a licensed and qualified hazardous waste disposal company.[2][6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all packaging, labeling, and transportation requirements stipulated by the disposal company and relevant local, state, and federal regulations.
-
-
Handling of Contaminated Materials:
-
Any materials used to clean up spills of this compound (e.g., sand, diatomaceous earth, universal binding agents) must also be treated as hazardous waste and placed in a sealed container for disposal.[1][2]
-
Contaminated personal protective equipment (PPE), such as gloves, should be disposed of as hazardous waste.
-
Empty containers that held this compound should be handled as if they still contain the product until they have been properly decontaminated.[2][7]
-
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
By adhering to these procedures and consulting with certified waste disposal professionals, laboratories can ensure the safe and environmentally responsible management of this compound waste. This commitment to safety and compliance is integral to the integrity of scientific research.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methylcyclohexane-d14
Essential safety protocols and logistical plans are paramount for the secure and effective use of Methylcyclohexane-d14 in any laboratory setting. This guide provides drug development professionals, researchers, and scientists with critical information for the safe handling, operation, and disposal of this deuterated, flammable solvent. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
This compound is a highly flammable liquid and vapor that can be fatal if swallowed or inhaled.[1][2][3] It is also known to cause skin irritation and may lead to drowsiness or dizziness.[1][2][4] Furthermore, this chemical is toxic to aquatic life with long-lasting effects.[1][4][5]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. Must meet EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after contamination.[1] | Prevents skin contact, which can cause irritation.[1][2][4] |
| Body Protection | Flame-retardant and antistatic protective clothing. A lab coat should be worn over personal clothing.[1] | Protects against accidental splashes and reduces the risk of ignition from static electricity. |
| Respiratory Protection | To be used in case of insufficient ventilation. A full-face respirator with an appropriate organic vapor cartridge is recommended. | Protects against inhalation of vapors, which can cause respiratory irritation and dizziness.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure for handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[6]
-
Remove all potential ignition sources, including open flames, hot surfaces, and spark-producing equipment.[1][7]
-
Have a spill kit with non-combustible absorbent materials (e.g., sand, vermiculite) readily available.[1]
-
Ensure all containers are properly labeled.
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.
-
Waste Collection :
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams.[1]
-
-
Disposal Procedure :
-
Environmental Precautions :
-
Prevent the chemical from entering drains, surface water, or groundwater.[4]
-
Quantitative Data
The following tables summarize the key physical and safety properties of this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇D₁₄[5][8] |
| Molecular Weight | 112.27 g/mol [9] |
| Appearance | Colorless liquid[10] |
| Boiling Point | 100.9 °C to 101 °C[4] |
| Melting Point | -126.4 °C to -126 °C[4] |
| Flash Point | -4 °C (closed cup)[4] |
| Density | 0.88 g/mL at 25 °C |
Safety and Hazard Information
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapor.[1][4] |
| Aspiration Hazard | kesehatan | Danger | H304: May be fatal if swallowed and enters airways.[1][4] |
| Skin Irritation | ❕ | Warning | H315: Causes skin irritation.[1][4] |
| Specific Target Organ Toxicity | ❕ | Warning | H336: May cause drowsiness or dizziness.[1][4] |
| Hazardous to the Aquatic Environment | lingkungan | Warning | H411: Toxic to aquatic life with long lasting effects.[1] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
- 1. armar-europa.de [armar-europa.de]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. lgcstandards.com [lgcstandards.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound [webbook.nist.gov]
- 9. Methylcyclohexane-dââ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-288-5 [isotope.com]
- 10. Methylcyclohexane - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
